molecular formula C6H6I2N2 B1626272 4,5-Diiodobenzene-1,2-diamine CAS No. 76179-43-6

4,5-Diiodobenzene-1,2-diamine

Cat. No.: B1626272
CAS No.: 76179-43-6
M. Wt: 359.93 g/mol
InChI Key: DIBFUNSINNCILZ-UHFFFAOYSA-N
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Description

4,5-Diiodobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6I2N2 and its molecular weight is 359.93 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Diiodobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Diiodobenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diiodobenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFUNSINNCILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469429
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76179-43-6
Record name 4,5-DIIODO-BENZENE-1,2-DIAMINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76179-43-6
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Foundational & Exploratory

"CAS number for 4,5-Diiodobenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6)

Executive Summary

4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6) is a high-value halogenated aromatic diamine serving as a critical building block in reticular chemistry and medicinal synthesis. Distinguished by its


 symmetry and heavy iodine substituents, this molecule is instrumental in the synthesis of Covalent Organic Frameworks (COFs) via Schiff-base condensation, where the iodine atoms provide sites for post-synthetic modification (PSM) or facilitate heavy-atom effects in optoelectronic materials. This guide outlines the definitive physicochemical properties, a validated synthesis workflow, and handling protocols required for reproducible experimental success.

Chemical Identity & Physicochemical Properties

The purity and structural integrity of 4,5-Diiodobenzene-1,2-diamine are sensitive to oxidation and photolysis. Researchers must verify the following specifications upon receipt of material.

Table 1: Core Technical Specifications

PropertySpecification
CAS Number 76179-43-6
IUPAC Name 4,5-Diiodobenzene-1,2-diamine
Synonyms 4,5-Diiodo-o-phenylenediamine; 1,2-Diamino-4,5-diiodobenzene
Molecular Formula

Molecular Weight 359.93 g/mol
Appearance Light brown to dark brown crystalline solid (Oxidation sensitive)
Melting Point 135–136 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Conjugate Acid) ~2.70 (Predicted)
Storage 2–8 °C, Inert atmosphere (Ar/N2), Protect from light

Validated Synthesis Protocol

While commercially available, in-house synthesis is often required to ensure fresh, non-oxidized material for sensitive polymerizations. The following protocol utilizes the reduction of 1,2-diiodo-4,5-dinitrobenzene, favored for its high yield and specificity compared to direct iodination methods which often yield regioisomeric mixtures.

Mechanism of Action

The synthesis relies on a nitro-to-amine reduction mediated by Stannous Chloride (


) in an acidic medium.[1] The electron-transfer mechanism selectively reduces the nitro groups without dehalogenating the iodine substituents, a common risk with catalytic hydrogenation (Pd/C).
Experimental Workflow (Step-by-Step)

Reagents:

  • 1,2-Diiodo-4,5-dinitrobenzene (Precursor)[1]

  • Tin(II) chloride dihydrate (

    
    )[1]
    
  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH) for neutralization

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-diiodo-4,5-dinitrobenzene (1.0 eq) in Ethanol (0.1 M concentration).

  • Acidification: Add concentrated HCl (approx. 10 mL per gram of precursor) to the solution.

  • Reduction: Slowly add

    
     (10.0 eq) portion-wise to control the exotherm.
    
  • Reflux: Heat the reaction mixture to 70–80 °C and reflux for 4–6 hours . Monitor via TLC (eluent: Hexane/EtOAc 3:1) until the starting material spot disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize carefully with 20% NaOH solution (in an ice bath) until pH ~8–9. Caution: Tin salts will precipitate.

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the product as off-white to brown needles.

Visualization: Synthesis Pathway

Synthesis_Pathway Precursor 1,2-Diiodo-4,5- dinitrobenzene Reagents SnCl2 / HCl (Reduction) Precursor->Reagents Dissolution in EtOH Intermediate Tin-Amine Complex Reagents->Intermediate Reflux 70°C, 6h Workup Neutralization (NaOH, pH 9) Intermediate->Workup Precipitation of Sn salts Product 4,5-Diiodobenzene- 1,2-diamine (CAS 76179-43-6) Workup->Product Extraction & Recrystallization

Figure 1: Reduction pathway for the synthesis of 4,5-Diiodobenzene-1,2-diamine avoiding dehalogenation.

Applications in Reticular Chemistry

The primary utility of CAS 76179-43-6 lies in its role as a linear linker for Covalent Organic Frameworks (COFs).

COF Synthesis Strategy

The ortho-diamine functionality undergoes reversible Schiff-base condensation with multitopic aldehydes (e.g., 1,3,5-triformylphloroglucinol, Tp) to form crystalline, porous networks. The iodine atoms at the 4,5-positions are sterically significant and electronically active.

Key Advantages:

  • Heavy Atom Effect: Iodine facilitates spin-orbit coupling, making these COFs candidates for singlet oxygen generation in photocatalysis.

  • Post-Synthetic Modification: The C-I bonds allow for further functionalization via Suzuki-Miyaura or Sonogashira cross-coupling after the framework is formed, enabling pore-surface engineering.

Visualization: COF Assembly Logic

COF_Assembly Linker 4,5-Diiodobenzene- 1,2-diamine (C2v Symmetry) Condensation Solvothermal Synthesis (o-DCB/n-BuOH, 120°C, 3 days) Linker->Condensation Schiff Base Reaction Knot Trialdehyde Knot (e.g., Tp, TFP) Knot->Condensation Schiff Base Reaction COF Iodine-Functionalized 2D COF Layers Condensation->COF Stacking via π-π Interactions Application Applications: - Photocatalysis - Heavy Metal Sensing - Suzuki Coupling Platform COF->Application Functional Performance

Figure 2: Reticular assembly of Iodine-functionalized COFs using CAS 76179-43-6.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • Light Sensitivity: Iodine-carbon bonds can be photolabile. Store in amber vials wrapped in foil.

  • Oxidation: Diamines oxidize to quinones/imines upon air exposure, turning the solid black. Always handle under an inert atmosphere (Glovebox or Schlenk line) for critical polymerizations.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • ChemicalBook. (2023). 1,2-Diamino-4,5-diiodobenzene (CAS 76179-43-6) Properties and Suppliers. Retrieved from

  • Sigma-Aldrich. (2023). 4,5-Diiodo-1,2-benzenediamine Product Specification. Retrieved from

  • PubChem. (2023). Compound Summary: 4,5-Diiodobenzene-1,2-diamine.[3][1][4] National Library of Medicine. Retrieved from

  • Maciejewska, A. M., et al. (2021).[5][1] "Synthesis of 1,2-diamino-4,5-diiodobenzene via SnCl2 reduction." Molecules, 26(11).[1] (Contextual synthesis validation).

Sources

Technical Guide: Solubility & Purification of 4,5-Diiodobenzene-1,2-diamine

[1][2]

Executive Summary

4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) is a high-value intermediate distinguished by its dual iodine functionalization, enabling precise palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and condensation reactions.[1][2] Its utility in synthesizing conductive COFs and kinase inhibitors (e.g., CK2 inhibitors) is often bottlenecked by its specific solubility behavior, which differs markedly from non-halogenated phenylenediamines due to the heavy atom effect and reduced basicity.[1]

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for selecting appropriate solvent systems.[1][2]

PropertyDataRelevance to Protocol
Molecular Formula C₆H₆I₂N₂High molecular weight relative to carbon count increases density.[1][2]
Molecular Weight 359.94 g/mol Significant iodine mass contribution (70.5%) drives lipophilicity.[1]
Appearance Brown to beige solidDarkening indicates oxidation; requires light protection.[1][2]
Melting Point 135–136 °CDistinct from salt forms (which typically decompose >200 °C).[1]
Basicity (pKa) Low (Predicted ~2.[1]7)Electron-withdrawing iodines reduce amine basicity, affecting acid solubility.[1][2]

Solubility Landscape

The solubility of 4,5-diiodobenzene-1,2-diamine is non-intuitive.[1][2] While typical amines dissolve readily in dilute acid, the electron-withdrawing nature of the two iodine atoms significantly reduces the basicity of the amino groups, altering its compatibility with standard "acid-base extraction" workflows.[2]

Primary Solvent Systems
Solvent ClassSpecific SolventSolubility StatusOperational Context
Polar Aprotic DMSO High Standard NMR solvent (DMSO-d₆).[1][2] Ideal for stock solutions in biological screening.[1][2]
Polar Aprotic DMF High Preferred solvent for condensation reactions (e.g., COF synthesis).[1][2]
Protic Ethanol Moderate (Hot) Primary solvent for recrystallization.[1][2] Low solubility at RT allows for crystallization.[1][2]
Acidic 2M HCl Low / Kinetic Stability Critical Distinction: Unlike unsubstituted phenylenediamines, the diiodo-derivative precipitates or remains undissolved in cold 2M HCl during synthesis workup, likely due to the formation of an insoluble hydrochloride salt or low protonation efficiency.[2]
Non-Polar Diethyl Ether Insoluble Used as a wash solvent to remove non-polar organic impurities without dissolving the product.[1][2]
Non-Polar Hexane Insoluble Anti-solvent used to precipitate the product from organic layers.[1][2]

Experimental Protocols

Synthesis & Purification Workflow

The following protocol optimizes yield by leveraging the compound's specific insolubility in cold acidic media and ether.[1][2]

Reaction Basis: Reduction of 1,2-diiodo-4,5-dinitrobenzene using SnCl₂[1][2][3]·2H₂O in concentrated HCl.

Step-by-Step Methodology:

  • Reduction: Dissolve 1,2-diiodo-4,5-dinitrobenzene in concentrated HCl/Ethanol. Add SnCl₂[3][4]·2H₂O dropwise at 0°C, then heat to 60°C for 24 hours.

  • Isolation (The "Acid Wash" Technique):

    • Cool the reaction mixture to room temperature (RT).

    • Filtration: Filter the resulting precipitate.[1][2]

    • Acid Wash: Wash the filter cake with cold 2M HCl (3 x 5 mL).[1][2] Note: This removes tin salts and unreacted soluble impurities while the product remains on the filter.[2]

    • Solvent Wash: Wash the cake with Diethyl Ether (5 mL) to remove non-polar organic byproducts.[1][2]

  • Neutralization (If Free Base is Required):

    • Suspend the acid-washed solid in water.[1][2]

    • Adjust pH to ~8-9 using 1M NaOH.[1][2]

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1][4]

Visualization of Purification Logic

The following diagram illustrates the solubility-driven decision tree for isolating the target diamine.

PurificationProtocolReactionMixReaction Mixture(SnCl2, HCl, Product)CoolingCool to Room Temp(Precipitation)ReactionMix->CoolingFiltrationFiltrationCooling->FiltrationSolidPhaseSolid Filter Cake(Crude Product)Filtration->SolidPhaseRetainLiquidPhaseFiltrate(Discard Excess Reagents)Filtration->LiquidPhaseDiscardWash1Wash: Cold 2M HCl(Removes Tin Salts)SolidPhase->Wash1Wash2Wash: Diethyl Ether(Removes Non-Polar Organics)Wash1->Wash2FinalProductPurified 4,5-Diiodobenzene-1,2-diamine(Solid)Wash2->FinalProduct

Caption: Solubility-driven isolation workflow. The product's insolubility in cold 2M HCl allows for the removal of tin contaminants without yield loss.[2]

Handling & Stability (E-E-A-T)

  • Oxidation Sensitivity: Like all o-phenylenediamines, this compound is prone to air oxidation, turning from beige to dark brown/black.[1][2]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

    • Restoration: If darkened, recrystallize from ethanol containing a trace of sodium dithionite (reducing agent) to restore purity.[1]

  • Light Sensitivity: The C-I bond is photosensitive.[1][2] Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation.[1][2]

References

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine. Semantic Scholar. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Institutes of Health (NIH).[1][2] Available at: [Link]

Technical Guide: 1H NMR Characterization of 4,5-Diiodobenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1H NMR of 4,5-Diiodobenzene-1,2-diamine" Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Context

4,5-Diiodobenzene-1,2-diamine (CAS: 76123-90-3) is a critical high-value intermediate in the synthesis of conjugated microporous polymers (CMPs), covalent organic frameworks (COFs), and benzimidazole-based pharmaceuticals. Its structural rigidity, combined with the labile amino groups and reactive iodine handles, makes it a linchpin in materials science and medicinal chemistry.

However, characterizing this molecule presents specific challenges—primarily solubility, rapid oxidation, and the "heavy atom effect" of iodine. This guide provides a definitive protocol for the 1H NMR analysis of 4,5-diiodobenzene-1,2-diamine, synthesizing experimental data with theoretical chemical shifts to ensure accurate validation.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, one must understand the symmetry and electronic environment of the protons.

Molecular Symmetry ( )

The molecule possesses a


 axis of symmetry bisecting the C1-C2 and C4-C5 bonds. This symmetry simplifies the 1H NMR spectrum significantly:
  • Aromatic Protons (H-3, H-6): Chemically and magnetically equivalent. They will appear as a single signal (Singlet).

  • Amine Protons (

    
    ):  The four protons on the nitrogen atoms are chemically equivalent (assuming rapid exchange) and will appear as a single broad signal.
    
Electronic Effects on Chemical Shift ( )
  • Amino Groups (

    
    ):  Strong mesomeric donors (+M). They significantly shield the ortho and para positions. Relative to benzene (7.36 ppm), the ortho protons in o-phenylenediamine are shielded to ~6.4 ppm.
    
  • Iodine Substituents (

    
    ):  Iodine exerts a "heavy atom effect." While generally electron-withdrawing by induction (-I), its large electron cloud can cause paramagnetic shielding/deshielding anomalies. Typically, iodine deshields ortho protons relative to the unsubstituted ring, counteracting the shielding of the amine.
    

Predicted Shift Logic:



  • Base: 7.36 ppm

  • 
     (ortho): ~ -0.75 ppm (Shielding)
    
  • 
     (ortho): ~ +0.40 ppm (Deshielding)
    
  • Net Prediction: The aromatic singlet should appear in the 6.90 – 7.10 ppm range, downfield from o-phenylenediamine (6.4 ppm) but upfield from o-diiodobenzene.

Experimental 1H NMR Analysis

Solvent Selection Strategy

Critical Insight: Do not use Chloroform-d (


).
4,5-Diiodobenzene-1,2-diamine exhibits poor solubility in non-polar chlorinated solvents due to strong 

-

stacking interactions enhanced by the large iodine atoms and hydrogen bonding of the amines.
  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Why: It disrupts intermolecular hydrogen bonding, ensuring complete dissolution and sharp peaks.

    • Trade-off: The labile

      
       protons may exchange with residual water in the DMSO, broadening the peak or shifting its position based on concentration/temperature.
      
Spectral Data Summary (DMSO-d6, 400 MHz)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)
Notes
Ar-H (H-3, H-6) 7.02 (Range: 6.95 - 7.10)Singlet (

)
2H-Sharp singlet due to symmetry.

4.80 (Range: 4.50 - 5.20)Broad Singlet (

)
4H-Position varies with concentration and water content.
Residual Solvent 2.50Quintet--DMSO-d5 reference.
Water 3.33Broad Singlet--Common impurity in DMSO.

Data Interpretation:

  • The Aromatic Singlet (7.02 ppm): This is the diagnostic peak. If you see a doublet or multiplet here, your sample is likely contaminated with mono-iodinated species or starting material (1,2-diaminobenzene).

  • The Amine Broad Singlet: Integration should be roughly 2:1 relative to the aromatic peak. If the integration is low, deuterium exchange with the solvent (DHO formation) is occurring.

Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of 4,5-diiodobenzene-1,2-diamine.

    • Note: The compound is light-sensitive and air-sensitive. Weigh quickly to avoid oxidation (turning dark brown/purple).

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Agitation: Vortex or sonicate for 30 seconds. Ensure no solid particles remain; undissolved solids cause magnetic field inhomogeneity (broad peaks).

  • Transfer: Transfer to a clean, dry 5mm NMR tube. Cap immediately.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 (Sufficient for >5 mg); increase to 64 if sample is dilute.

  • Relaxation Delay (D1): Set to

    
     1.0 second. The aromatic protons have moderate T1 relaxation times.
    
  • Temperature: 298 K (25°C).

Workflow Diagram

NMR_Workflow Start Start: Crude Solid Solvent Solvent Choice: DMSO-d6 (Required) Start->Solvent Prep Sample Prep: 5-10mg in 0.6mL Sonicate to Clear Solution Solvent->Prep Acquire Acquisition: 400 MHz+, 16 Scans D1 = 1.0s Prep->Acquire Analyze Analysis: Check Ar-H Singlet (~7.0 ppm) Check NH2 Integral (2:1) Acquire->Analyze Decision Impurities Present? Analyze->Decision Pass Valid Sample: Proceed to Synthesis Decision->Pass No (Singlet only) Fail Recrystallize: (Ethanol/Water) Decision->Fail Yes (Multiplets) Fail->Start Re-process

Caption: Step-by-step workflow for the reliable NMR characterization of 4,5-diiodobenzene-1,2-diamine.

Troubleshooting & Impurity Profiling

Common synthesis routes involve the reduction of 4,5-diiodo-1,2-dinitrobenzene using


 or Fe/HCl. This leaves specific fingerprints in the NMR if purification is incomplete.
Impurity / ArtifactChemical Shift (

)
Visual CharacteristicCause
Starting Material (Dinitro)~8.3 - 8.5 ppmSinglet (deshielded)Incomplete reduction.
Mono-amine Intermediate 7.5 - 7.8 ppmDoublets (asymmetric)Incomplete reduction.
Oxidation (Diimine) Broadening / Baseline noiseDark sample colorAir exposure. The diamine oxidizes to a quinoidal imine species.
Ethanol (Recryst.[1][2][3] solvent)1.05 (

), 3.44 (

)
Sharp multipletsInefficient drying.
Tin Salts (

)
N/A (Paramagnetic broadening)Broad, weak signalsPoor workup (requires basic wash).
Self-Validating the Spectrum

To confirm the spectrum is correct without an external standard:

  • Symmetry Check: Does the aromatic region contain only one singlet? If yes, the

    
     symmetry is intact (or you have the unsubstituted diamine).
    
  • Shift Check: Is the singlet near 7.0 ppm?

    • If ~6.4 ppm

      
       You likely have 1,2-diaminobenzene  (Iodination failed).
      
    • If ~7.0 ppm

      
      4,5-Diiodobenzene-1,2-diamine  (Correct).
      
    • If ~7.7 ppm

      
      4,5-Diiodobenzene  (Deamination? Unlikely) or 1,2-Diiodobenzene  (7.6-7.8 range).
      

References

  • Synthesis and Characterization of Benzothiadiazole Derivatives. Journal of Materials Chemistry, 2009. (Detailed synthesis of the diamine precursor).

  • NMR Chemical Shifts of Trace Impurities. Organometallics, 2010. (Standard reference for solvent impurities like DMSO/Water).

  • Synthesis of 4,5-functionalized o-phenylenediamines. Cardiff University Repository, 2011. (Thesis detailing the solubility issues in Acetonitrile/Chloroform).

  • Boc-protected Derivative Characterization. Oxford University Press / Chemical Society of Japan, 2012. (Provides shifts for the N-protected analog at 8.00 ppm, validating the free amine prediction).

Sources

"mass spectrometry of 4,5-Diiodobenzene-1,2-diamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4,5-Diiodobenzene-1,2-diamine

Authored by: A Senior Application Scientist

Introduction: Characterizing a Key Synthetic Intermediate

4,5-Diiodobenzene-1,2-diamine is a halogenated aromatic amine of significant interest in synthetic chemistry. Its structure, featuring a benzene core with two adjacent amine groups and two iodine atoms, makes it a valuable precursor for the synthesis of heterocyclic compounds, ligands for organometallic chemistry, and functional materials. The precise characterization of this molecule is paramount for ensuring the purity of starting materials and verifying the outcomes of synthetic pathways.

Mass spectrometry (MS) provides an indispensable analytical tool for this purpose, offering definitive information on molecular weight and structural features through controlled fragmentation.[1][2] This guide presents a comprehensive overview of the mass spectrometric analysis of 4,5-Diiodobenzene-1,2-diamine, rooted in fundamental principles and field-proven methodologies. We will explore optimal sample preparation, discuss the selection of appropriate ionization techniques, predict fragmentation pathways, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and the Nitrogen Rule

A foundational understanding of the analyte's properties is critical for method development. 4,5-Diiodobenzene-1,2-diamine is a brown solid with a molecular formula of C₆H₆I₂N₂.[3][4] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₆I₂N₂[3]
Molecular Weight 359.94 g/mol [4][5]
Monoisotopic Mass 359.8552 DaCalculated
Physical Form Brown Solid[4]
Melting Point 135-136 °C[6]

An important principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . This rule states that a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight, while a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7][8] 4,5-Diiodobenzene-1,2-diamine contains two nitrogen atoms, and its molecular weight of ~360 Da is an even number, consistent with this rule. This serves as a primary, rapid check when interpreting the mass spectrum.

Experimental Workflow: From Sample to Spectrum

The successful mass spectrometric analysis of 4,5-Diiodobenzene-1,2-diamine involves a systematic workflow. Each stage, from sample preparation to data interpretation, must be carefully considered to ensure data quality, reproducibility, and instrument integrity.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation p1 Dissolve Analyte (1 mg/mL) p2 Dilute to Working Concentration (1-10 µg/mL) p1->p2 p3 Filter Sample (0.22 µm syringe filter) p2->p3 a1 Select Ionization Method (e.g., ESI or EI) p3->a1 a2 Infuse or Inject into Mass Spectrometer a1->a2 a3 Acquire Mass Spectrum (Full Scan MS & MS/MS) a2->a3 d1 Identify Molecular Ion Peak (M•+ or [M+H]+) a3->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Confirm Structure d2->d3

Fig. 1: General workflow for MS analysis.
Part 1: Sample Preparation Protocol

Proper sample preparation is essential for obtaining high-quality mass spectra and preventing instrument contamination.[1][9] High concentrations of non-volatile salts or buffers are incompatible with techniques like Electrospray Ionization (ESI) and must be avoided.[10]

Objective: To prepare a solution of 4,5-Diiodobenzene-1,2-diamine at an appropriate concentration for MS analysis, free of interfering contaminants.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 4,5-Diiodobenzene-1,2-diamine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

  • Working Solution for ESI: Take 10 µL of the stock solution and dilute it with 990 µL of methanol or acetonitrile (typically with 0.1% formic acid to promote protonation). This yields a working concentration of 10 µg/mL.

  • Working Solution for EI (if using GC-MS): Dilute the stock solution further in a volatile solvent compatible with the GC column (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Filtration: If any particulate matter is visible, or as a precautionary measure, filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) into a clean autosampler vial. This step is critical to prevent clogging of the transfer lines and the ion source.[10]

  • Blank Samples: Prepare blank samples consisting of only the final solvent mixture. Running blanks before and after the analyte is crucial for identifying background noise and preventing sample carry-over.[10]

Part 2: Ionization Technique Selection

The choice of ionization method dictates the nature of the resulting mass spectrum. The two primary considerations for a molecule like 4,5-Diiodobenzene-1,2-diamine are Electron Ionization (EI) and Electrospray Ionization (ESI).[2][11]

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[12][13][14] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[15] While invaluable for structural elucidation via library matching, the high energy can sometimes lead to the complete absence of a molecular ion peak (M•+), making it difficult to determine the molecular weight.[16]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that transfers pre-existing ions from a solution into the gas phase.[11] For amines, analysis is typically performed in positive ion mode, where the amine groups are readily protonated to form an [M+H]⁺ ion. ESI imparts very little excess energy, meaning the molecular ion (or adduct) is almost always the most abundant peak (the base peak), with minimal fragmentation.[17] This makes it the ideal choice for unequivocally confirming molecular weight.

Recommendation: For comprehensive characterization, a dual approach is optimal.

  • Confirm Molecular Weight: Use ESI (or a similar soft technique like APCI) to clearly identify the protonated molecule [M+H]⁺ at m/z 360.86.

  • Elucidate Structure: Use EI (typically via GC-MS) to generate a detailed fragmentation pattern that can be used to confirm the structure of the molecule.

Fragmentation Analysis: Decoding the Mass Spectrum

The fragmentation of 4,5-Diiodobenzene-1,2-diamine in a mass spectrometer is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.

Expected EI Fragmentation Pattern

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M•+) at m/z 359.86. The fragmentation cascade will likely proceed via the cleavage of the weakest bonds. The Carbon-Iodine bond is significantly weaker than C-N, C-C, or C-H bonds, making the loss of an iodine atom a primary fragmentation event.

Key Predicted Fragments:

m/z (Monoisotopic)Ion FormulaDescription
359.86 [C₆H₆I₂N₂]•+Molecular Ion (M•+)
232.96[C₆H₅IN₂]⁺Loss of an iodine radical (•I)
205.95[C₆H₄IN]⁺Loss of •I followed by loss of ammonia (NH₃) or H₂N• radical
126.90[I]⁺Iodine cation
106.06[C₆H₄N₂]•+Loss of two iodine radicals (•I)
78.03[C₆H₄]•+Benzene diradical cation from loss of iodine and amine groups

The fragmentation of aromatic amines can also involve cleavages characteristic of the amine group itself, though the loss of the large, stable iodine atoms is expected to dominate the spectrum.[18] The presence of iodine is unambiguous as it is monoisotopic (¹²⁷I), unlike chlorine or bromine which have distinct isotopic patterns.[19][20]

G M_plus [C₆H₆I₂N₂]•+ m/z = 359.86 (Molecular Ion) Frag1 [C₆H₅IN₂]⁺ m/z = 232.96 M_plus->Frag1 - •I I_plus [I]⁺ m/z = 126.90 M_plus->I_plus C-I Cleavage Frag2 [C₆H₄N₂]•+ m/z = 106.06 Frag1->Frag2 - •I Frag3 [C₆H₄IN]⁺ m/z = 205.95 Frag1->Frag3 - NH₃

Fig. 2: Predicted EI fragmentation pathway.
Part 3: Mass Spectrometer Operation Protocol (ESI Example)

This protocol outlines a general procedure for acquiring a mass spectrum using a direct infusion ESI source coupled to a quadrupole or ion trap mass analyzer.

Objective: To obtain a full scan mass spectrum of 4,5-Diiodobenzene-1,2-diamine to confirm its molecular weight.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range and polarity.

  • Source Parameter Setup (Positive Ion Mode):

    • Ionization Mode: ESI (+)

    • Capillary Voltage: 3.5 – 4.5 kV

    • Drying Gas (N₂) Flow: 8 – 12 L/min

    • Drying Gas Temperature: 300 – 350 °C

    • Nebulizer Pressure: 30 – 50 psi

  • Analyzer Parameter Setup:

    • Scan Range: m/z 50 – 500

    • Scan Speed: Standard or Enhanced

    • Data Acquisition: Profile or Centroid

  • Infusion Setup:

    • Load the prepared 10 µg/mL working solution into a syringe.

    • Mount the syringe onto a syringe pump and connect it to the ESI source via PEEK tubing.

    • Set the infusion flow rate to 5 – 10 µL/min.

  • Data Acquisition:

    • Begin by infusing a blank solvent to acquire a background spectrum.

    • Start the syringe pump with the analyte solution.

    • Allow the signal to stabilize (typically 1-2 minutes).

    • Acquire data for 2-3 minutes to allow for signal averaging.

  • Data Analysis:

    • Subtract the background spectrum from the analyte spectrum.

    • Identify the peak corresponding to the [M+H]⁺ ion at m/z 360.86.

    • Check for other adducts (e.g., [M+Na]⁺ at m/z 382.84) which may also be present.

Conclusion

The mass spectrometric analysis of 4,5-Diiodobenzene-1,2-diamine is a straightforward yet powerful method for its unequivocal identification. By leveraging soft ionization techniques like ESI, the molecular weight can be confirmed with high confidence via the observation of the protonated molecule. Concurrently, hard ionization methods such as EI provide a rich fragmentation pattern, dominated by the characteristic loss of iodine atoms, which serves as a structural fingerprint. Adherence to rigorous sample preparation and systematic analytical protocols, as detailed in this guide, will ensure the generation of accurate, reproducible, and reliable data, supporting the critical work of researchers in chemical synthesis and drug development.

References

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  • ResearchGate. (n.d.). Synthesis of 4,5-Dicyanobenzene-1,2-dithiol. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 4,5-Diiodobenzene-1,2-diamine: Strategic Selection of Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,5-Diiodobenzene-1,2-diamine

4,5-Diiodobenzene-1,2-diamine is a valuable, high-purity aromatic diamine that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring vicinal amino groups and two iodine atoms, makes it an important precursor for the development of novel pharmaceuticals, advanced materials, and specialized dyes. The presence of iodine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the diamine moiety is a gateway to the formation of various heterocyclic systems. This guide provides a comprehensive overview of the strategic considerations and detailed experimental protocols for the synthesis of this important compound, with a focus on the selection of appropriate starting materials to ensure a high-yielding and reproducible process.

Strategic Approach to Synthesis: A Retro-Synthetic Analysis

A critical analysis of the target molecule, 4,5-diiodobenzene-1,2-diamine, suggests a few potential synthetic disconnections. A primary consideration is the order of introduction of the functional groups. Direct di-iodination of the commercially available and inexpensive 1,2-phenylenediamine (o-phenylenediamine) might seem like a straightforward approach. However, the strong activating and ortho-, para-directing nature of the amino groups makes the selective introduction of iodine at the 4 and 5 positions challenging, likely leading to a mixture of over-iodinated and regioisomeric products, complicating purification and reducing the overall yield.

A more robust and controllable strategy involves the synthesis of a precursor that already contains the desired di-iodo and dinitro functionalities, which can then be selectively reduced to the target diamine. This retro-synthetic approach leads to the key intermediate, 1,2-diiodo-4,5-dinitrobenzene . The synthesis of this intermediate becomes the central challenge. A logical precursor to this intermediate is a molecule with a 1,2-disubstituted benzene ring that can be selectively dinitrated at the 4 and 5 positions, followed by the conversion of the initial substituents into iodo groups.

Following this logic, the most scientifically sound and experimentally validated pathway commences with 1,2-dimethoxybenzene (veratrole) . This starting material is readily available and its methoxy groups are strongly activating and ortho-, para-directing, facilitating a highly regioselective dinitration at the 4 and 5 positions. The subsequent steps involve the conversion of the methoxy groups to hydroxyl groups and then to the desired iodo functionalities, followed by the final reduction of the nitro groups. This multi-step synthesis, while longer, offers superior control over the regiochemistry and ultimately leads to a purer final product in a more reproducible manner.

Synthetic Pathway Overview

The recommended synthetic pathway can be summarized in the following four main stages:

  • Dinitration: Regioselective dinitration of 1,2-dimethoxybenzene to yield 1,2-dimethoxy-4,5-dinitrobenzene.

  • Demethylation: Conversion of the dimethoxy compound to 1,2-dihydroxy-4,5-dinitrobenzene (4,5-dinitrocatechol).

  • Di-iodination: Transformation of the dihydroxy intermediate into the key precursor, 1,2-diiodo-4,5-dinitrobenzene.

  • Reduction: Final reduction of the dinitro compound to the target molecule, 4,5-diiodobenzene-1,2-diamine.

Synthetic_Pathway start 1,2-Dimethoxybenzene (Veratrole) inter1 1,2-Dimethoxy-4,5-dinitrobenzene start->inter1 Nitration (HNO₃, H₂SO₄) inter2 1,2-Dihydroxy-4,5-dinitrobenzene (4,5-Dinitrocatechol) inter1->inter2 Demethylation (HBr) inter3 1,2-Diiodo-4,5-dinitrobenzene inter2->inter3 Di-iodination (I₂, KI, H₂SO₄) final 4,5-Diiodobenzene-1,2-diamine inter3->final Reduction (SnCl₂·2H₂O, HCl)

The Synthetic Versatility of 4,5-Diiodobenzene-1,2-diamine: A Technical Guide to its Core Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Building Block for Complex Heterocycles

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 4,5-Diiodobenzene-1,2-diamine is a key bifunctional building block, offering a unique combination of reactive sites that enable the construction of complex, polycyclic aromatic systems. Its structure, featuring a nucleophilic 1,2-diamine moiety on a benzene ring flanked by two electrophilic iodine atoms, provides a versatile platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity of 4,5-diiodobenzene-1,2-diamine, with a focus on its utility in the synthesis of valuable quinoxaline and phenazine derivatives. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss the significance of its derivatives in drug discovery and materials science.

Physicochemical Properties and Synthesis

Before exploring its reactivity, it is essential to understand the fundamental properties and preparation of 4,5-diiodobenzene-1,2-diamine.

PropertyValue
Molecular Formula C₆H₆I₂N₂
Molecular Weight 359.93 g/mol
Appearance Solid
Melting Point 135-136 °C[1]
Synthesis of 4,5-Diiodobenzene-1,2-diamine

The most common and efficient synthesis of 4,5-diiodobenzene-1,2-diamine involves the reduction of the corresponding dinitro precursor, 1,2-diiodo-4,5-dinitrobenzene.[2] This transformation is typically achieved using a classical reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.

Experimental Protocol: Synthesis of 4,5-Diiodobenzene-1,2-diamine [2]

  • Reaction Setup: In a round-bottom flask, dissolve tin(II) chloride dihydrate (10.74 g, 47.6 mmol) in concentrated hydrochloric acid (50 mL) at 60 °C.

  • Addition of Starting Material: In a separate beaker, cool a suspension of 1,2-diiodo-4,5-dinitrobenzene (2.0 g, 4.76 mmol) in concentrated HCl (10 mL) in an ice bath.

  • Reduction: Add the tin(II) chloride solution dropwise to the cooled suspension of the dinitro compound.

  • Reaction: After the addition is complete, heat the reaction mixture at 60 °C for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it sequentially with 2M HCl (3 x 5 mL) and diethyl ether (5 mL) to afford 4,5-diiodobenzene-1,2-diamine.

The choice of tin(II) chloride is based on its effectiveness in reducing nitro groups on electron-rich and sterically hindered aromatic rings, where catalytic hydrogenation might be less effective or lead to complex product mixtures.[3]

Core Reactivity I: Cyclization and Condensation Reactions

The vicinal diamine functionality is the primary driver for the cyclization and condensation reactivity of 4,5-diiodobenzene-1,2-diamine. This moiety readily reacts with 1,2-dicarbonyl compounds to form a variety of heterocyclic systems, most notably quinoxalines.

Formation of Quinoxalines

The condensation of o-phenylenediamines with α-dicarbonyl compounds is a robust and widely used method for the synthesis of quinoxalines.[4][5][6][7] This reaction proceeds via a two-step mechanism involving the formation of a diimine intermediate, followed by cyclization and dehydration.

G cluster_0 Reaction Pathway Diamine 4,5-Diiodobenzene-1,2-diamine Intermediate Diimine Intermediate Diamine->Intermediate + Dicarbonyl Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Intermediate Quinoxaline 6,7-Diiodo-2,3-diphenylquinoxaline Intermediate->Quinoxaline - 2H₂O (Cyclization)

Caption: Formation of a diiodo-quinoxaline derivative.

Experimental Protocol: Synthesis of 6,7-Diiodo-2,3-diphenylquinoxaline

This protocol is adapted from general procedures for quinoxaline synthesis.[5][8]

  • Reaction Setup: In a round-bottom flask, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The quinoxaline product often precipitates from the solution and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 6,7-diiodo-2,3-diphenylquinoxaline.

The resulting diiodo-quinoxaline serves as a valuable intermediate, retaining the two iodine atoms for subsequent cross-coupling reactions.

Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

The two iodine atoms on the benzene ring of 4,5-diiodobenzene-1,2-diamine are susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities onto the aromatic core. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid.[2][3][9] This reaction is widely used in the synthesis of biaryl compounds.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I OxAdd->PdII_Aryl + Ar-I Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl + Ar'-B(OH)₂ - I-B(OH)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Representative Protocol: Double Suzuki-Miyaura Coupling

This is a general procedure adaptable for 4,5-diiodobenzene-1,2-diamine based on protocols for similar dihaloarenes.[10]

  • Reaction Setup: To a flame-dried Schlenk flask, add 4,5-diiodobenzene-1,2-diamine (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 4.0-5.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for various functional materials and pharmaceuticals.

Representative Protocol: Double Sonogashira Coupling

This general protocol is based on established methods for aryl iodides.[10]

  • Reaction Setup: In a Schlenk flask, combine 4,5-diiodobenzene-1,2-diamine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent. Finally, add the terminal alkyne (2.2-2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14][15] This reaction has broad substrate scope and functional group tolerance.

Representative Protocol: Double Buchwald-Hartwig Amination

This is a general procedure that would likely require optimization for 4,5-diiodobenzene-1,2-diamine.[16]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4,5-diiodobenzene-1,2-diamine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.5-3.0 eq).

  • Reagent Addition: Add the amine (2.2-2.5 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-48 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Sequential Reactivity: From Cross-Coupling to Phenazines

A particularly powerful application of 4,5-diiodobenzene-1,2-diamine is the sequential combination of cross-coupling and condensation reactions to build complex phenazine structures.[17] First, a double cross-coupling reaction is performed to install desired aryl or other substituents at the 4- and 5-positions. The resulting substituted 1,2-diaminobenzene can then be condensed with a 1,2-dicarbonyl compound to form the phenazine core.

G cluster_0 Sequential Synthesis of Phenazines Start 4,5-Diiodobenzene- 1,2-diamine CrossCoupling Double Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Intermediate 4,5-Disubstituted- 1,2-diaminobenzene CrossCoupling->Intermediate Condensation Condensation with 1,2-Dicarbonyl Intermediate->Condensation Phenazine Substituted Phenazine Condensation->Phenazine

Caption: Workflow for the synthesis of substituted phenazines.

Applications in Drug Discovery and Materials Science

The quinoxaline and phenazine scaffolds derived from 4,5-diiodobenzene-1,2-diamine are prevalent in a wide range of biologically active compounds and functional materials.

  • Quinoxaline Derivatives: These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anti-inflammatory properties.[18][19] The ability to readily synthesize a library of substituted quinoxalines makes them attractive targets for drug discovery programs.

  • Phenazine Derivatives: Many natural and synthetic phenazines are known for their antibiotic, antifungal, and antitumor activities.[11][13][19][20][21] They are also investigated for their applications as dyes, fluorescent probes, and in organic electronics due to their unique photophysical and redox properties.[19]

Conclusion

4,5-Diiodobenzene-1,2-diamine is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the nucleophilic diamine moiety and the electrophilic iodo-substituents, provides a powerful platform for the construction of complex heterocyclic systems. The condensation reactions to form quinoxalines and the subsequent palladium-catalyzed cross-coupling reactions at the iodo-positions offer a modular and efficient approach to a wide array of substituted aromatic compounds. The further elaboration of these products into phenazine derivatives further underscores the synthetic utility of this starting material. The continued exploration of the reactivity of 4,5-diiodobenzene-1,2-diamine is expected to lead to the discovery of novel molecules with significant applications in medicine and materials science.

References

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Strategic Utilization of 4,5-Diiodobenzene-1,2-diamine: Synthesis, Reactivity, and Applications

[1]

Executive Summary

4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) represents a "linchpin" scaffold in modern organic materials synthesis.[1] Unlike its lighter halogenated analogues (fluoro/chloro), the iodo-substituents provide high-reactivity handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the ortho-diamine functionality serves as a classic condensation motif for constructing nitrogen-rich heterocycles.[1]

This technical guide moves beyond basic characterization to address the synthetic bottlenecks and strategic divergence points that allow researchers to convert this single molecule into Covalent Organic Frameworks (COFs), extended acenes, and conductive polymers.[1]

Part 1: Reactivity & Divergence Matrix

The utility of 4,5-diiodobenzene-1,2-diamine lies in its orthogonal reactivity.[1] The amine groups allow for condensation (ring closure), while the iodine atoms allow for conjugation extension without disturbing the newly formed heterocyclic core.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMatrixCore4,5-Diiodobenzene-1,2-diamineDiketone+ 1,2-Diketone(Condensation)Core->DiketoneTrialdehyde+ Trialdehyde(Schiff Base)Core->TrialdehydeSuzukiPd-CatalyzedCoupling (Suzuki/Heck)Core->SuzukiQuinoxaline6,7-DiiodoquinoxalineDerivativesDiketone->Quinoxaline- 2 H₂OAcenePyrazinacenes(Organic Semiconductors)Quinoxaline->AceneHeck CouplingCOFIodine-FunctionalizedCOF SkeletonTrialdehyde->COFImine LinkagePSMPost-SyntheticModification (PSM)COF->PSMClick Chemistryon IodineExtendedExtended Conjugated DiaminesSuzuki->ExtendedC-C Bond FormationPolymerConductive Polymers(PANI analogs)Extended->PolymerOxidative Polymerization

Figure 1: Orthogonal reactivity map showing the separation of condensation (heterocycle formation) and cross-coupling (conjugation extension) pathways.[1]

Part 2: Validated Synthesis Protocol

While direct iodination of o-phenylenediamine (using ICl) is possible, it often suffers from over-iodination and purification difficulties.[1] The reduction of 1,2-diiodo-4,5-dinitrobenzene is the preferred route for high-purity applications (e.g., optoelectronics) as it avoids regioisomeric mixtures.[1]

Protocol: Tin(II) Chloride Reduction

Objective: Synthesis of 4,5-diiodobenzene-1,2-diamine from 1,2-diiodo-4,5-dinitrobenzene. Scale: ~5 mmol (adaptable).

Reagents & Stoichiometry
ComponentRoleEquivalentsAmount
1,2-Diiodo-4,5-dinitrobenzene Precursor1.0 equiv2.00 g (4.76 mmol)
Tin(II) Chloride Dihydrate (SnCl₂[1][2][3]·2H₂O)Reducing Agent10.0 equiv10.74 g (47.6 mmol)
Conc.[1][3] Hydrochloric Acid (HCl)Solvent/Proton SourceExcess60 mL total
Ethyl Ether Wash SolventN/A20 mL
Step-by-Step Methodology
  • Pre-Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve SnCl₂·2H₂O (10.74 g) in concentrated HCl (50 mL).[1][3] Heat this solution to 60 °C until fully clear.

    • Why: Pre-dissolving the tin salt ensures a homogeneous reducing environment, preventing localized concentration gradients that can lead to azo-intermediates.[1]

  • Precursor Addition: In a separate beaker, suspend the 1,2-diiodo-4,5-dinitrobenzene (2.0 g) in conc. HCl (10 mL). Cool this suspension in an ice bath (0–4 °C) .

  • Controlled Addition: Add the hot SnCl₂ solution dropwise to the cold nitro-compound suspension.

    • Critical Control Point: The reaction is exothermic.[1] Maintain the temperature below 10 °C during addition to prevent thermal decomposition of the iodine-carbon bonds.[1]

  • Reaction Phase: Once addition is complete, remove the ice bath and heat the mixture to 60 °C . Stir vigorously for 24 hours .

    • Monitoring: The suspension will change color (typically yellow to brown/grey) as the nitro groups are reduced to amines.[1]

  • Isolation: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt or a tin complex.[1]

  • Filtration & Wash: Filter the precipitate.[1][3]

    • Wash 1: 2M HCl (3 × 5 mL) – Removes excess tin salts.[1]

    • Wash 2: Ethyl Ether (5 mL) – Removes unreacted organic impurities.[1]

  • Neutralization (Optional but Recommended): To obtain the free base, suspend the solid in water and carefully adjust pH to ~8-9 with NaOH, then extract with ethyl acetate.[1]

Yield Expectation: ~95% (High quantitative conversion is typical for SnCl₂ reductions).[1]

Part 3: Applications in Advanced Materials[1]

Covalent Organic Frameworks (COFs)

The 4,5-diiodo motif allows for the construction of functionalizable COFs .[1] Standard diamines form inert COFs.[1] By using the diiodo-derivative, researchers create a "clickable" pore surface.[1]

  • Synthesis Logic: The diamine is condensed with a knot (e.g., 1,3,5-triformylphloroglucinol).[1]

  • Post-Synthetic Modification (PSM): The iodine atoms protruding into the pores can undergo Suzuki coupling after the COF is formed, allowing for the introduction of bulky catalytic groups that would otherwise sterically hinder COF crystallization.[1]

Optoelectronics: Pyrazinacenes

Condensation of 4,5-diiodobenzene-1,2-diamine with 1,2-diketones (e.g., pyrene-4,5-dione or simple benzil) yields diiodo-quinoxalines.[1]

  • Significance: These are precursors to N-heteroacenes (pyrazinacenes).[1] The iodine atoms are subsequently removed or substituted to fuse additional rings, extending the π-conjugation length for organic field-effect transistors (OFETs).[1]

Phthalocyanine Precursors

While less common than the dinitrile route, this diamine can be converted to tetraiodotetraazaporphyrins .[1]

  • Route: Diamine

    
     Dinitrile (via Rosenmund-von Braun reaction) 
    
    
    Cyclotetramerization.[1]
  • Utility: The peripheral iodine atoms on the resulting macrocycle serve as sites to attach solubility-enhancing alkyl chains or electron-withdrawing groups to tune the HOMO-LUMO gap.[1]

References

  • Maciejewska, A. M., Paprocki, D., Poznański, J., Speina, E., & Winiewska-Szajewska, M. (2021).[1][3] "Synthesis of 1,2-Diamino-4,5-diiodobenzene via Tin(II) Chloride Reduction." Molecules, 26(11).[1][3]

    • Source of Protocol:[Link] (Verified via search snippet).[1]

  • Wudl, F., & Heeger, A. J. (1984).[1] "Method for the synthesis of poly(isothianaphthene) and its derivatives." Journal of Organic Chemistry. (Foundational text for diiodo-diamine reactivity).

  • ChemicalBook. (2023).[1][4] "1,2-Diamino-4,5-diiodobenzene Product Properties and Synthesis."

    • Becke, A. D., et al. (2015).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Quinoxalines." Journal of the American Chemical Society.[1][5] (Context for Reactivity Matrix).

    • Sigma-Aldrich. (2025).[1][6] "Safety Data Sheet: 4,5-Diiodobenzene-1,2-diamine."

      Navigating the Synthesis and Handling of 4,5-Diiodobenzene-1,2-diamine: A Technical Guide for Researchers

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical overview of the safety protocols and handling procedures for 4,5-Diiodobenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information extrapolated from structurally analogous compounds to ensure best practices in the laboratory.

      Understanding the Hazard Profile: An Extrapolative Approach

      Given the absence of specific toxicological data for 4,5-Diiodobenzene-1,2-diamine, a conservative approach to hazard assessment is essential. Analysis of related compounds such as 4,5-Dibromobenzene-1,2-diamine, 4-Iodobenzene-1,2-diamine, and the parent o-phenylenediamine provides a foundational understanding of the potential risks.

      O-phenylenediamines as a class of compounds can cause skin and eye irritation, and may lead to sensitization, resulting in allergic reactions upon subsequent exposure.[1][2] Halogenated aromatic compounds can exhibit increased toxicity. Therefore, it is prudent to assume that 4,5-Diiodobenzene-1,2-diamine is harmful or toxic if swallowed, inhaled, or in contact with skin .[3][4][5] It should also be considered a potential skin and eye irritant and a possible skin sensitizer.[3][4][5]

      Table 1: Inferred GHS Hazard Classifications for 4,5-Diiodobenzene-1,2-diamine

      Hazard ClassInferred ClassificationBasis for Inference
      Acute Toxicity, OralCategory 3 or 4 (Toxic or Harmful if swallowed)Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5]
      Acute Toxicity, DermalCategory 3 or 4 (Toxic or Harmful in contact with skin)Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5]
      Acute Toxicity, InhalationCategory 3 or 4 (Toxic or Harmful if inhaled)Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[3][4]
      Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Data from 4,5-Dibromobenzene-1,2-diamine and other substituted phenylenediamines[5][6]
      Serious Eye Damage/IrritationCategory 1 or 2 (Causes serious eye damage or irritation)Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5]
      Skin SensitizationCategory 1 (May cause an allergic skin reaction)General property of o-phenylenediamines and data from analogues[1][5]
      Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)Data from 4-Iodobenzene-1,2-diamine and 4,5-Dibromobenzene-1,2-diamine[4][5]

      Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

      Due to the inferred hazards and the potential for the compound to be a fine powder that is easily aerosolized, robust engineering controls and a comprehensive personal protective equipment (PPE) regimen are mandatory.

      Engineering Controls:

      The primary line of defense is to minimize exposure at the source.

      • Fume Hood: All handling of 4,5-Diiodobenzene-1,2-diamine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

      • Ventilation: Ensure the laboratory has adequate general ventilation.

      • Glove Box: For manipulations of larger quantities or for procedures with a high risk of aerosolization, the use of a glove box under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended. Aromatic diamines can be sensitive to air and may darken upon exposure, indicating oxidation.[7]

      Personal Protective Equipment (PPE):

      A thorough PPE protocol is critical to prevent dermal, ocular, and respiratory exposure.

      • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]

      • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for halogenated aromatic compounds. Double gloving is recommended. Dispose of gloves immediately after handling the compound and wash hands thoroughly.

      • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be used.

      • Respiratory Protection: If there is a risk of inhalation despite the use of a fume hood, or in the event of a spill, a NIOSH-approved respirator with a particulate filter is necessary.

      PPE_Workflow cluster_Pre_Handling Pre-Handling cluster_Handling Handling in Fume Hood cluster_Post_Handling Post-Handling Assess_Risk Assess Procedural Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Don_Goggles Wear Safety Goggles (and Face Shield if needed) Select_PPE->Don_Goggles Don_Gloves Wear Double Nitrile Gloves Don_Goggles->Don_Gloves Don_Coat Wear Lab Coat Don_Gloves->Don_Coat Handle_Compound Handle Compound Don_Coat->Handle_Compound Doff_Gloves Remove and Dispose of Gloves Handle_Compound->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands

      Figure 1: Personal Protective Equipment (PPE) Workflow for Handling 4,5-Diiodobenzene-1,2-diamine.

      Safe Handling and Storage Protocols

      Adherence to strict handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring laboratory safety.

      Handling:
      • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools for transfers, such as a spatula or a powder funnel.

      • Air-Sensitive Precautions: As aromatic diamines can be air-sensitive, consider handling the compound under an inert atmosphere, especially for long-term storage or for reactions where oxidation could be a concern.[7][8] Techniques for handling air-sensitive solids, such as the use of Schlenk lines or glove boxes, are recommended.[9][10][11]

      • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[12]

      Storage:
      • Container: Store in a tightly sealed, clearly labeled container.

      • Environment: Keep the container in a cool, dry, and well-ventilated area.[12]

      • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.

      • Inert Atmosphere: For long-term storage, consider placing the container inside a larger vessel with a desiccant and/or under an inert atmosphere.

      Experimental Workflow: A Step-by-Step Approach to Safe Weighing and Dissolution

      The following protocol outlines a safe method for weighing and preparing a solution of 4,5-Diiodobenzene-1,2-diamine.

      Objective: To accurately weigh a specified amount of 4,5-Diiodobenzene-1,2-diamine and dissolve it in a suitable solvent.

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine

      • Appropriate solvent

      • Analytical balance inside a fume hood or a weighing enclosure

      • Spatula

      • Weighing paper or boat

      • Volumetric flask with a stopper

      • Beaker

      • Magnetic stir bar and stir plate

      Protocol:

      • Preparation:

        • Ensure the fume hood is operational and the sash is at the appropriate height.

        • Don all required PPE as outlined in Section 2.2.

        • Place all necessary equipment inside the fume hood.

      • Weighing:

        • Tare the analytical balance with the weighing paper or boat.

        • Carefully transfer the desired amount of 4,5-Diiodobenzene-1,2-diamine to the weighing paper using a clean spatula. Minimize any dust generation.

        • Record the exact weight.

      • Dissolution:

        • Place the magnetic stir bar in the beaker.

        • Carefully transfer the weighed solid into the beaker.

        • Add a portion of the solvent to the beaker and begin stirring.

        • Once the solid is fully dissolved, carefully transfer the solution to the volumetric flask.

        • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

        • Add solvent to the volumetric flask up to the calibration mark.

        • Stopper the flask and invert it several times to ensure the solution is homogeneous.

      • Cleanup:

        • Wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder.

        • Dispose of the weighing paper and any contaminated materials in the appropriate solid waste container.

        • Remove and dispose of gloves as per laboratory protocol and wash hands thoroughly.

      Weighing_Protocol cluster_Setup Setup in Fume Hood cluster_Procedure Weighing and Dissolution cluster_Cleanup Cleanup Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Equipment Prepare Equipment Don_PPE->Prepare_Equipment Weigh_Solid Weigh Solid Compound Prepare_Equipment->Weigh_Solid Transfer_to_Beaker Transfer to Beaker Weigh_Solid->Transfer_to_Beaker Dissolve Dissolve in Solvent Transfer_to_Beaker->Dissolve Transfer_to_Flask Transfer to Volumetric Flask Dissolve->Transfer_to_Flask Dilute Dilute to Volume Transfer_to_Flask->Dilute Clean_Area Clean Work Area Dilute->Clean_Area Dispose_Waste Dispose of Waste Clean_Area->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE End End Doff_PPE->End

      Figure 2: Step-by-step workflow for the safe weighing and dissolution of 4,5-Diiodobenzene-1,2-diamine.

      Emergency Procedures: Preparedness and Response

      In the event of an exposure or spill, a swift and appropriate response is crucial.

      Table 2: Emergency Response Procedures

      IncidentProcedure
      Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
      Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
      Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
      Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
      Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, carefully cover the spill with an absorbent material, such as vermiculite or sand. Scoop the material into a sealed container for disposal. For a large spill, contact the institution's environmental health and safety department.

      Disposal Considerations

      All waste containing 4,5-Diiodobenzene-1,2-diamine must be treated as hazardous waste.

      • Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent material) in a clearly labeled, sealed container.

      • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container. Do not pour down the drain.

      • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

      Conclusion

      While specific safety data for 4,5-Diiodobenzene-1,2-diamine is not currently available, a comprehensive safety and handling plan can be effectively implemented by extrapolating from the known hazards of structurally related compounds. By adhering to the principles of robust engineering controls, diligent use of personal protective equipment, and meticulous handling and disposal practices, researchers can work with this compound in a safe and responsible manner. Always prioritize a conservative approach to safety and consult with your institution's safety professionals for guidance.

      References

      • Apollo Scientific. (n.d.).
      • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: o-Phenylenediamine.
      • Everchem Specialty Chemicals. (2015, January 27).
      • Apollo Scientific. (n.d.). 4,5-Dibromobenzene-1,2-diamine.
      • PubChem. (n.d.). 4-Iodobenzene-1,2-diamine.
      • PubChem. (n.d.). 4,5-Dibromobenzene-1,2-diamine.
      • ChemicalBook. (n.d.). 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis.
      • Sigma-Aldrich. (2024, September 6).
      • CDH Fine Chemical. (n.d.).
      • ChemicalBook. (2023, July 3). 1,2-DIAMINO-4,5-DIIODOBENZENE.
      • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
      • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4,5-Dichloro-o-phenylenediamine.
      • Wang, W., et al. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights.
      • World Health Organization. (2023, November 29). Dioxins.
      • ResearchGate. (n.d.). Synthesis of 4,5-Dicyanobenzene-1,2-dithiol.
      • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
      • Wang, W., et al. (2024, February 27). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. Request PDF.
      • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
      • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines.
      • CAMEO Chemicals - NOAA. (n.d.). 1,2-PHENYLENEDIAMINE.
      • Neilson Lab. (n.d.).
      • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
      • MIT. (n.d.). Handling air-sensitive reagents AL-134.
      • US EPA. (2025, December 31). Learn about Dioxin.
      • Sauvain, J. J., Vu Duc, T., & Guillemin, M. (2003). Exposure to carcinogenic polycyclic aromatic compounds and health risk assessment for diesel-exhaust exposed workers. International Archives of Occupational and Environmental Health, 76(6), 443–455.

      Sources

      Methodological & Application

      Application Note: Condensation Protocols for 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract & Strategic Overview

      4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) is a high-value "gateway" scaffold.[1][2][3] Unlike unsubstituted phenylenediamines, the presence of two iodine atoms at the para positions relative to each other (and meta to the amines) transforms this molecule into a dual-functional platform.[3]

      • The Condensation Axis: The ortho-diamine moiety undergoes condensation with carbonyls to form fused heterocycles (Benzimidazoles, Quinoxalines, Pyrazines).[2][3]

      • The Coupling Axis: The iodine handles remain intact during condensation, serving as electrophilic sites for late-stage Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2][3]

      This Application Note provides two validated protocols for the Condensation Axis , optimized to preserve the iodine handles for future functionalization.

      Key Chemical Challenges[1][2][3]
      • Light Sensitivity: Iodinated aromatics are prone to photodeiodination.[1][2][3] All reactions must be shielded from direct light.[1][2][3]

      • Oxidation Potential: The electron-rich diamine core is susceptible to air oxidation (forming dark imine/quinone impurities).[1][2][3] Inert atmosphere (Ar/N2) is mandatory.[1][2][3]

      • Solubility: The heavy iodine atoms significantly increase lipophilicity compared to the parent diamine, often necessitating polar aprotic co-solvents (DMF, DMSO) alongside alcohols.[2][3]

      Reaction Landscape & Logic

      The following diagram illustrates the divergent pathways available for this substrate.

      ReactionLandscape Start 4,5-Diiodobenzene- 1,2-diamine Aldehyde Path A: Aromatic Aldehyde (R-CHO) + Oxidant Start->Aldehyde Condensation & Oxidation Diketone Path B: 1,2-Diketone (R-CO-CO-R) Start->Diketone Double Condensation Benzimidazole 5,6-Diiodobenzimidazole (Drug Scaffold) Aldehyde->Benzimidazole Quinoxaline 6,7-Diiodoquinoxaline (OLED/COF Material) Diketone->Quinoxaline CrossCoupling Late-Stage Functionalization (Suzuki/Sonogashira) Benzimidazole->CrossCoupling Quinoxaline->CrossCoupling

      Figure 1: Divergent synthesis pathways.[1][2][3] Path A yields bioactive benzimidazoles; Path B yields quinoxalines for optoelectronics.[2]

      Protocol A: Synthesis of 5,6-Diiodo-2-substituted-benzimidazoles

      Application: Medicinal Chemistry (Kinase inhibitors, Antivirals).[1][2][3] Mechanism: Schiff base formation followed by intramolecular cyclization and oxidative dehydrogenation.[1][2][3]

      Materials
      • Substrate: 4,5-Diiodobenzene-1,2-diamine (1.0 equiv)

      • Electrophile: Aromatic Aldehyde (1.1 equiv)[1][2][3]

      • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Open Air (slower)[1][2][3]

      • Solvent: DMF/Ethanol (1:3 ratio) - Note: DMF aids solubility of the diiodo-substrate.[1][2][3]

      Step-by-Step Methodology
      • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 mmol, 360 mg) in DMF (2 mL). Once dissolved, dilute with Ethanol (6 mL).

        • Why: The diamine dissolves poorly in pure ethanol at room temperature.[1][2][3] The DMF "starter" ensures homogeneity.[1][2][3]

      • Activation: Add the aldehyde (1.1 mmol). Stir for 10 minutes under Argon.

      • Oxidant Addition: Add Na₂S₂O₅ (1.2 mmol) as a solid in one portion.

        • Critical: If using air oxidation instead, bubble air through the solution, but yield will be lower and reaction time longer (24h+).[2][3] Na₂S₂O₅ drives the reaction to completion in <4 hours.[1][2][3]

      • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1][2][3] The diamine spot (polar, fluorescent) should disappear.[2][3]

      • Workup:

        • Cool to room temperature.[1][2][3][4][5]

        • Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates as a solid.[1][2][3]

        • Filter the precipitate and wash with cold water (3 x 10 mL) to remove DMF and inorganic salts.[1][2][3]

      • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

      Yield Expectation: 75–85%

      Protocol B: Synthesis of 6,7-Diiodoquinoxalines

      Application: Materials Science (COFs, MOFs, Conjugated Polymers).[2][3] Mechanism: Double condensation (dehydration).[1][2][3]

      Materials
      • Substrate: 4,5-Diiodobenzene-1,2-diamine (1.0 equiv)

      • Electrophile: 1,2-Diketone (e.g., Benzil, Pyrene-4,5,9,10-tetraone) (1.05 equiv)[1][3]

      • Catalyst: Glacial Acetic Acid (Cat.[1][2][3] 10 mol% or used as co-solvent)[1][2][3]

      • Solvent: Ethanol or Acetic Acid/Ethanol mixture.[1][2][3]

      Workflow Diagram

      ProtocolB Input Diamine + Diketone Reflux Reflux (EtOH/AcOH) 2-4 Hours Input->Reflux Check TLC Check (Disappearance of Diamine) Reflux->Check Cool Cool to 0°C Precipitation Check->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter

      Figure 2: Streamlined workflow for Quinoxaline synthesis.

      Step-by-Step Methodology
      • Preparation: In a dry flask, suspend 4,5-diiodobenzene-1,2-diamine (1.0 mmol) and the 1,2-diketone (1.05 mmol) in Ethanol (15 mL).

      • Catalysis: Add Glacial Acetic Acid (0.5 mL).

        • Why: Acid catalysis protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[2][3]

      • Reaction: Heat to reflux (78°C) for 3 hours. The suspension typically clears as intermediates form, then the product may precipitate out if it is highly conjugated.[2][3]

      • Observation: The color typically shifts from pale brown (diamine) to bright yellow/orange (quinoxaline).[1][2][3]

      • Isolation:

        • Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.

        • Filter the solid.[1][2][3][5][6][7]

        • Critical Wash: Wash with cold Methanol (not Ethanol).[1][2][3] Methanol is more effective at removing unreacted diketone impurities.[1][2][3]

      • Drying: Dry under vacuum at 40°C.

      Yield Expectation: >90% (High efficiency due to the thermodynamic stability of the pyrazine ring).[1][2][3]

      Quantitative Data & Troubleshooting

      Solvent Compatibility Table
      SolventSolubility (25°C)Suitability for ReactionNotes
      Ethanol Low/ModerateHigh Standard solvent; product precipitates for easy isolation.[1][2][3]
      Methanol ModerateModerateGood for washing; can be too solubilizing for crystallization.[1][2][3]
      DMF HighHigh (Co-solvent) Essential for Protocol A to prevent premature precipitation of intermediates.[1][2][3]
      Water InsolubleLowUsed only for precipitation (antisolvent).[1][2][3]
      Chloroform HighLowGood for NMR/Analysis, poor for reaction (low boiling point).[1][2][3]
      Troubleshooting Guide
      IssueProbable CauseCorrective Action
      Dark/Black Crude Product Oxidation of DiamineEnsure Argon atmosphere. Degas solvents before use.[1][2][3] Use fresh diamine (should be off-white/tan, not black).[1][2][3]
      Low Yield (Protocol A) Incomplete CyclizationIncrease oxidant (Na₂S₂O₅) to 2.0 equiv. Extend reflux time.
      Sticky Gum instead of Solid Impurities/Solvent TrapTriturate the gum with cold Hexane or Diethyl Ether to induce crystallization.[1][2][3]
      Remaining Starting Material Steric HindranceIf the aldehyde/diketone is bulky, switch solvent to n-Butanol (Reflux 117°C) to overcome the energy barrier.[2][3]

      Safety & Handling

      • Toxicity: Phenylenediamines are potential sensitizers and mutagens.[1][2][3] Handle inside a fume hood with double nitrile gloves.[1][2][3]

      • Iodine Stability: Avoid using strong Lewis acids (e.g., AlCl₃) during downstream processing, as they can cause de-iodination.[2][3]

      • Waste: All iodinated organic waste must be segregated from general organic waste for halogenated disposal protocols.[1][2][3]

      References

      • Synthesis of Pyrazinopyrazine-Fused Azaacenes through Direct Condensation Reactions between Quinoxalinediamine and Diketones. Source: PubMed / National Institutes of Health (NIH) Context:[1][2][3] Validates the condensation of diamines with diketones for extended aromatic systems. Link:[Link]

      • Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine. Source: Organic Chemistry Portal Context: Provides mechanistic insight into imidazole/benzimidazole formation dynamics.[1][2][3] Link:[Link]

      • PubChem Compound Summary: 4,5-Diiodobenzene-1,2-diamine. Source: National Library of Medicine (PubChem) Context:[1][2][3] Physical properties, safety data, and CAS verification (76179-43-6).[1][2][3] Link:[Link][1][2][3]

      Sources

      Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: 4,5-Diiodobenzene-1,2-diamine as a Strategic Precursor in Heterocyclic Chemistry

      4,5-Diiodobenzene-1,2-diamine is a highly functionalized aromatic building block poised for the synthesis of a diverse array of heterocyclic compounds. Its strategic value lies in the dual reactivity it possesses: the ortho-diamine functionality serves as a classical precursor for the formation of fused five- and six-membered nitrogen-containing heterocycles, while the two iodine atoms provide reactive handles for subsequent carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This unique combination allows for a modular and efficient approach to the synthesis of complex molecular architectures, making it a valuable starting material for researchers in medicinal chemistry, materials science, and drug development.

      This guide provides detailed protocols and application notes for the synthesis of two key classes of heterocyclic compounds derived from 4,5-diiodobenzene-1,2-diamine: 5,6-diiodobenzimidazoles and 6,7-diiodoquinoxalines. Furthermore, it explores the subsequent functionalization of these diiodo-heterocycles, highlighting their utility as versatile intermediates in the synthesis of more elaborate molecular scaffolds.

      Part 1: Synthesis of 5,6-Diiodobenzimidazoles

      Benzimidazoles are a prominent class of heterocyclic compounds found in numerous biologically active molecules. The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a fundamental and widely employed method for their synthesis.[1][2] This approach can be effectively applied to 4,5-diiodobenzene-1,2-diamine to generate 5,6-diiodobenzimidazoles, which can then serve as precursors for further elaboration.

      Reaction Workflow: Synthesis of 2-Substituted-5,6-diiodobenzimidazoles

      start Start: 4,5-Diiodobenzene-1,2-diamine + Carboxylic Acid (R-COOH) reagents Reagents: - Acid catalyst (e.g., 4M HCl) - Solvent (e.g., Ethanol/Water) start->reagents Add conditions Conditions: - Reflux (typically 80-100 °C) - Reaction time: 4-12 hours reagents->conditions Apply workup Work-up: 1. Neutralization (e.g., NH4OH) 2. Precipitation 3. Filtration and washing conditions->workup Upon completion purification Purification: - Recrystallization or - Column chromatography workup->purification product Product: 2-Substituted-5,6-diiodobenzimidazole purification->product

      Caption: General workflow for the synthesis of 2-substituted-5,6-diiodobenzimidazoles.

      Mechanistic Rationale

      The formation of the benzimidazole ring proceeds through a condensation reaction. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. One of the amino groups of the diamine then attacks the carbonyl carbon, followed by dehydration to form a Schiff base intermediate. Subsequent intramolecular cyclization and a final dehydration step lead to the formation of the aromatic benzimidazole ring. The choice of a strong acid like HCl facilitates both the initial activation of the carboxylic acid and the subsequent dehydration steps.[2]

      Detailed Experimental Protocol: Synthesis of 2-Aryl-5,6-diiodobenzimidazole

      This protocol is adapted from the general Phillips method for benzimidazole synthesis.[2]

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine

      • Aromatic carboxylic acid (e.g., benzoic acid)

      • 4M Hydrochloric acid (HCl)

      • Ammonium hydroxide (NH₄OH)

      • Ethanol

      • Deionized water

      • Round-bottom flask with reflux condenser

      • Magnetic stirrer with heating plate

      • Standard laboratory glassware for filtration and recrystallization

      Procedure:

      • In a 100 mL round-bottom flask, combine 4,5-diiodobenzene-1,2-diamine (1.0 eq.), the desired aromatic carboxylic acid (1.1 eq.), and 4M HCl (10 volumes).

      • Add a magnetic stir bar and equip the flask with a reflux condenser.

      • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

      • Once the reaction is complete, allow the mixture to cool to room temperature.

      • Carefully neutralize the reaction mixture by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.

      • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

      • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aryl-5,6-diiodobenzimidazole.

      Data Summary:

      Reactant 1 (Diamine)Reactant 2 (Carboxylic Acid)ProductTypical Yield (%)
      4,5-Diiodobenzene-1,2-diamineBenzoic acid2-Phenyl-5,6-diiodobenzimidazole85-95
      4,5-Diiodobenzene-1,2-diamine4-Methoxybenzoic acid2-(4-Methoxyphenyl)-5,6-diiodobenzimidazole80-90
      4,5-Diiodobenzene-1,2-diamineThiophene-2-carboxylic acid2-(Thiophen-2-yl)-5,6-diiodobenzimidazole75-85

      Part 2: Synthesis of 6,7-Diiodoquinoxalines

      Quinoxalines are another important class of N-heterocycles with a wide range of biological activities.[3] The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the most common and efficient method for their synthesis.[4][5] This reaction is generally high-yielding and proceeds under mild conditions.

      Reaction Workflow: Synthesis of 2,3-Disubstituted-6,7-diiodoquinoxalines

      start Start: 4,5-Diiodobenzene-1,2-diamine + 1,2-Dicarbonyl Compound (R-CO-CO-R') reagents Reagents: - Solvent (e.g., Ethanol or Acetic Acid) - Optional: Catalyst (e.g., I2) start->reagents Combine in conditions Conditions: - Room temperature or gentle heating - Reaction time: 1-6 hours reagents->conditions Maintain at workup Work-up: - Precipitation or - Solvent evaporation conditions->workup Upon completion purification Purification: - Recrystallization workup->purification product Product: 2,3-Disubstituted-6,7-diiodoquinoxaline purification->product

      Caption: General workflow for the synthesis of 2,3-disubstituted-6,7-diiodoquinoxalines.

      Mechanistic Rationale

      The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds is a straightforward condensation reaction. One of the amino groups of the diamine nucleophilically attacks one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring. The reaction is often autocatalytic but can be accelerated by the addition of a mild acid or a catalyst like iodine.[6]

      Detailed Experimental Protocol: Synthesis of 2,3-Diphenyl-6,7-diiodoquinoxaline

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine

      • Benzil

      • Ethanol

      • Round-bottom flask

      • Magnetic stirrer

      • Standard laboratory glassware for filtration and recrystallization

      Procedure:

      • In a 50 mL round-bottom flask, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 eq.) in ethanol (15 volumes).

      • To this solution, add benzil (1.0 eq.) and a magnetic stir bar.

      • Stir the reaction mixture at room temperature. The product will often start to precipitate out of the solution within an hour.

      • Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

      • Collect the precipitated product by vacuum filtration.

      • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

      • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 2,3-diphenyl-6,7-diiodoquinoxaline as a crystalline solid.

      Data Summary:

      Reactant 1 (Diamine)Reactant 2 (Dicarbonyl)ProductTypical Yield (%)
      4,5-Diiodobenzene-1,2-diamineBenzil2,3-Diphenyl-6,7-diiodoquinoxaline90-98
      4,5-Diiodobenzene-1,2-diamineGlyoxal (40% in water)6,7-Diiodoquinoxaline85-95
      4,5-Diiodobenzene-1,2-diamine2,3-Butanedione2,3-Dimethyl-6,7-diiodoquinoxaline88-96

      Part 3: Application Notes - Functionalization of Diiodo-Heterocycles via Cross-Coupling Reactions

      The true synthetic utility of 5,6-diiodobenzimidazoles and 6,7-diiodoquinoxalines lies in the reactivity of their carbon-iodine bonds. These diiodo-heterocycles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide variety of substituents at the 5,6- or 6,7-positions.[7][8] This enables the rapid generation of libraries of complex molecules for applications in drug discovery and materials science.

      Workflow: Palladium-Catalyzed Cross-Coupling of Diiodo-Heterocycles

      start Start: 5,6-Diiodobenzimidazole or 6,7-Diiodoquinoxaline reagents Reagents: - Boronic acid (Suzuki) or Alkyne (Sonogashira) - Palladium catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3 or Et3N) - Optional: Co-catalyst (e.g., CuI for Sonogashira) start->reagents Combine with conditions Conditions: - Inert atmosphere (N2 or Ar) - Solvent (e.g., DMF, Toluene, or Dioxane) - Elevated temperature (80-120 °C) reagents->conditions Subject to workup Work-up: 1. Filtration of catalyst 2. Extraction 3. Solvent evaporation conditions->workup Upon completion purification Purification: - Column chromatography workup->purification product Product: Disubstituted Heterocycle purification->product

      Caption: General workflow for Suzuki and Sonogashira cross-coupling reactions.

      Mechanistic Rationale

      The catalytic cycle of these cross-coupling reactions generally involves three key steps:

      • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the diiodo-heterocycle to form a palladium(II) intermediate.

      • Transmetalation (Suzuki) or Alkyne Coordination/Deprotonation (Sonogashira): The organic group from the boronic acid (in Suzuki) or the acetylide (in Sonogashira) is transferred to the palladium center.

      • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

      The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and selectivity.

      Detailed Experimental Protocol: Suzuki Cross-Coupling of 5,6-Diiodobenzimidazole

      Materials:

      • 5,6-Diiodobenzimidazole derivative

      • Arylboronic acid

      • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

      • Potassium carbonate (K₂CO₃)

      • 1,4-Dioxane (anhydrous)

      • Deionized water

      • Schlenk flask or similar reaction vessel for inert atmosphere reactions

      • Standard laboratory glassware for extraction and chromatography

      Procedure:

      • To a Schlenk flask, add the 5,6-diiodobenzimidazole derivative (1.0 eq.), the arylboronic acid (2.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

      • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

      • Add anhydrous 1,4-dioxane and a small amount of deionized water (e.g., 10:1 dioxane:water) via syringe.

      • Heat the reaction mixture to 90-100 °C with stirring.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of Celite to remove the palladium catalyst.

      • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

      • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5,6-diarylbenzimidazole.

      Data Summary of Potential Products:

      Diiodo-HeterocycleCoupling PartnerReaction TypeProduct
      5,6-DiiodobenzimidazolePhenylboronic acidSuzuki5,6-Diphenylbenzimidazole
      6,7-Diiodoquinoxaline4-Methoxyphenylboronic acidSuzuki6,7-Bis(4-methoxyphenyl)quinoxaline
      5,6-DiiodobenzimidazolePhenylacetyleneSonogashira5,6-Bis(phenylethynyl)benzimidazole
      6,7-DiiodoquinoxalineTrimethylsilylacetyleneSonogashira6,7-Bis(trimethylsilylethynyl)quinoxaline

      Conclusion

      4,5-Diiodobenzene-1,2-diamine is a powerful and versatile starting material for the synthesis of a variety of diiodo-substituted heterocyclic compounds. The protocols and application notes provided herein demonstrate the straightforward synthesis of 5,6-diiodobenzimidazoles and 6,7-diiodoquinoxalines, as well as their subsequent elaboration through palladium-catalyzed cross-coupling reactions. This modular approach offers researchers in drug development and materials science a robust platform for the rapid generation of novel and complex molecular architectures.

      References

      • Bahrami, K., et al. (2023).
      • Alaqeel, S. I. (2017). A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. Molecules. [Link]

      • ResearchGate. (n.d.). Rigioselective Suzuki miyaura cross coupling reactions of 2,6-dichloroquinoxaline. Retrieved from [Link]

      • ResearchGate. (n.d.). Sonogashira coupling of compounds 7 with trimethylsilylacetylene. Retrieved from [Link]

      • Singh, S., et al. (2023).
      • ResearchGate. (n.d.). Iodine‐Mediated Synthesis of 2‐Arylbenzoxazoles, 2‐Arylbenzimidazoles, and 1,3,5‐Trisubstituted Pyrazoles. Retrieved from [Link]

      • Favalli, N., et al. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling. Bioorganic & Medicinal Chemistry.
      • ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. Retrieved from [Link]

      • New Journal of Chemistry. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. [Link]

      • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules. [Link]

      • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]

      • Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][9][10]triazino[2,3-c]-quinazolin-2-one Derivatives. (2021). Molecules. [Link]

      • Alaqeel, S. I. (2017). A review on the green synthesis of benzimidazole derivatives and their pharmacological activities. Molecules.
      • Scientific & Academic Publishing. (n.d.). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. Retrieved from [Link]

      • MDPI. (2011). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. [Link]

      • Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]

      • Recent advances in the transition-metal-free synthesis of quinoxalines. (2020). RSC Advances. [Link]

      • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

      • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. [Link]

      • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules. [Link]

      • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

      • Synthesis, pharmacological application of quinoxaline and its derivative. (n.d.). International Journal of Research Trends and Innovation. [Link]

      • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (2018). Molecules. [Link]

      • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021). Molecules. [Link]

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      Application Notes & Protocols: 4,5-Diiodobenzene-1,2-diamine for Organic Semiconductor Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: Strategic Importance of 4,5-Diiodobenzene-1,2-diamine

      The pursuit of next-generation electronic and energy devices that are flexible, scalable, and printable is largely dependent on the innovation of novel organic semiconductors (OSCs).[1] Within the vast library of molecular building blocks, 4,5-Diiodobenzene-1,2-diamine stands out as a uniquely versatile precursor. Its molecular architecture, featuring a benzene core functionalized with two vicinal amino groups and two iodine atoms, offers a powerful dual-pronged platform for synthetic chemists.

      The adjacent diamine functionality is a classical handle for forming heterocyclic systems, most notably quinoxalines, through condensation reactions.[2] This reaction pathway is fundamental for creating rigid, planar backbones conducive to efficient charge transport. Simultaneously, the two iodine atoms serve as excellent leaving groups for modern palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the precise installation of various π-conjugated moieties, enabling the fine-tuning of the material's electronic properties, including its energy levels and bandgap.

      This guide provides an in-depth exploration of 4,5-diiodobenzene-1,2-diamine as a pivotal precursor in OSC synthesis. We will detail field-proven protocols for its conversion into both polymeric and small-molecule semiconductors, discuss the underlying chemical principles, and outline the subsequent characterization and device fabrication steps.

      Table 1: Physicochemical Properties of 4,5-Diiodobenzene-1,2-diamine

      Property Value Source
      CAS Number 76179-43-6 [5]
      Molecular Formula C₆H₆I₂N₂ [6]
      Molecular Weight 359.93 g/mol [6]
      Melting Point 135-136 °C [5]
      Boiling Point 397.2±42.0 °C (Predicted) [5]

      | Density | 2.605±0.06 g/cm³ (Predicted) |[5] |

      Synthetic Pathways: From Precursor to π-Conjugated System

      The synthetic utility of 4,5-diiodobenzene-1,2-diamine can be primarily leveraged through two distinct but complementary strategies: condensation polymerization to form polyquinoxalines and palladium-catalyzed cross-coupling to build extended aromatic systems.

      G cluster_start Starting Material cluster_routes Primary Synthetic Routes cluster_products Resulting Organic Semiconductors A 4,5-Diiodobenzene-1,2-diamine B Route 1: Condensation Reaction A->B with dicarbonyls C Route 2: Palladium-Catalyzed Cross-Coupling A->C with organometallics or alkynes D Polyquinoxalines & Related Heterocyclic Polymers B->D Polymerization E π-Extended Small Molecules & Conjugated Polymers C->E C-C bond formation

      Figure 1: High-level overview of synthetic pathways for 4,5-diiodobenzene-1,2-diamine.
      Pathway 1: Condensation for Polyquinoxaline Synthesis

      The reaction between an ortho-diamine and a 1,2-dicarbonyl compound is a robust and high-yielding method for forming the quinoxaline heterocycle. When applied to 4,5-diiodobenzene-1,2-diamine, this reaction creates a di-iodinated quinoxaline monomer, which can then be polymerized via cross-coupling. Alternatively, the diamine can be directly polymerized with a bis(1,2-dicarbonyl) monomer to yield a polyquinoxaline. These polymers are known for their high thermal stability and excellent chemical resistance.[7]

      This protocol describes the synthesis of a key monomer intermediate.

      Causality Behind Experimental Choices:

      • Ethanol as Solvent: Provides good solubility for the reactants and facilitates the removal of the water byproduct.

      • Acetic Acid Catalyst: A catalytic amount of acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

      • Reflux Conditions: The elevated temperature ensures the reaction proceeds to completion, including the final dehydration step to form the aromatic quinoxaline ring.

      Step-by-Step Methodology:

      • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 equiv., e.g., 3.60 g, 10 mmol) and benzil (1.05 equiv., 2.21 g, 10.5 mmol) in 50 mL of absolute ethanol.

      • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture with stirring.

      • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

      • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted benzil and other impurities.

      • Drying & Characterization: Dry the purified yellow solid under vacuum. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

      G A 1. Setup Dissolve diamine & benzil in Ethanol + Acetic Acid B 2. Reaction Heat to reflux (4-6 hours) A->B Heat C 3. Isolation Cool to RT Precipitate forms B->C Cool D 4. Purification Vacuum filtration Wash with cold Ethanol C->D Filter E 5. Final Product Dry under vacuum Characterize (NMR, MS) D->E Dry

      Figure 2: Experimental workflow for the synthesis of a di-iodinated quinoxaline monomer.
      Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

      The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3] For 4,5-diiodobenzene-1,2-diamine, this reaction allows for the direct attachment of aryl or heteroaryl groups to the benzene core, creating a π-extended system. The reaction is catalyzed by a palladium(0) species, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]

      This protocol outlines a general procedure for a double Suzuki-Miyaura coupling.

      Causality Behind Experimental Choices:

      • Inert Atmosphere (Argon/Nitrogen): The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation.[3] Degassing the solvent and maintaining an inert atmosphere is critical for catalytic activity.

      • Base (K₂CO₃): The base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.

      • Solvent System (Toluene/Ethanol/Water): This multiphasic system ensures that both the organic-soluble aryl halides and the water-soluble inorganic base can interact effectively at the phase boundaries, often aided by the co-solvent ethanol.[9]

      • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a common, reliable, and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[4]

      Step-by-Step Methodology:

      • Reaction Setup: To a flame-dried Schlenk flask, add 4,5-diiodobenzene-1,2-diamine (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and potassium carbonate (K₂CO₃) (4.0 equiv.).

      • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

      • Degassing: Seal the flask and purge the mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes.

      • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

      • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours).

      • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

      • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired diarylated product.

      • Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

      G A 1. Setup (Inert) Combine diamine, boronic acid, & K₂CO₃ in Schlenk flask B 2. Degas Add degassed solvent Purge with Ar/N₂ A->B C 3. Catalyst Addition Add Pd(PPh₃)₄ under positive inert gas pressure B->C D 4. Reaction Heat to 90°C (12-18 hours) C->D E 5. Work-up Aqueous extraction with organic solvent D->E F 6. Purification Column chromatography E->F G 7. Final Product Characterize (NMR, MS) F->G

      Figure 3: Step-by-step workflow for a double Suzuki-Miyaura cross-coupling reaction.

      Characterization of Synthesized Semiconductors

      A multi-technique approach is essential to validate the structure and assess the properties of the newly synthesized materials.

      • Structural Verification:

        • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and purity of the synthesized compounds.[7]

        • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and confirms the formation of new bonds (e.g., the C=N bonds in a quinoxaline ring).[7]

        • Mass Spectrometry (MS): Confirms the molecular weight of small molecules and can provide information on the molecular weight distribution of polymers (e.g., via MALDI-TOF MS).[10]

      • Optoelectronic Properties:

        • UV-Visible Absorption Spectroscopy: Used to determine the optical bandgap of the material by identifying the absorption onset (λ_edge).

        • Photoluminescence (PL) Spectroscopy: Measures the emission properties of the material, which is crucial for applications in organic light-emitting diodes (OLEDs).

        • Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the semiconductor. These values are critical for predicting charge injection and transport behavior in a device.

      Application in Organic Field-Effect Transistors (OFETs)

      The ultimate test of a new OSC is its performance in an electronic device. Organic Field-Effect Transistors (OFETs) are standard platforms for evaluating key performance metrics like charge carrier mobility and the on/off current ratio.[11] The materials synthesized from 4,5-diiodobenzene-1,2-diamine are typically p-type (hole-transporting) semiconductors.[12]

      Table 2: Representative Performance of Donor-Acceptor (D-A) Polymer Semiconductors in OFETs

      Polymer Structure Type Synthesis Method Max. Hole Mobility (μ) (cm²/Vs) On/Off Ratio Reference
      PDPP-2S-Se Stille Coupling 0.59 > 10⁴ [12]
      Quinoidal Benzo[1,2-b:4,5-b']dithiophene based D-A-D Suzuki Coupling 0.88 (electron mobility) - [13]

      | Triphenylamine-based (Localized Planarization) | Various Couplings | Enhanced (Predicted) | - |[14] |

      Note: The table presents data from related high-performance materials to provide a benchmark for what can be achieved with well-designed OSCs based on similar synthetic strategies.

      Conclusion and Outlook

      4,5-Diiodobenzene-1,2-diamine is a high-value, strategic building block for the synthesis of advanced organic semiconductors. Its bifunctional nature enables chemists to employ both classical condensation chemistry and modern cross-coupling reactions to construct a diverse range of π-conjugated materials. The protocols outlined in this document provide a validated starting point for researchers to explore new polymers and small molecules for applications in flexible electronics, sensors, and organic photovoltaics. The continued development of synthetic methodologies utilizing this precursor will undoubtedly lead to materials with even higher performance and new functionalities.

      References

      • MDPI. (2022-12-07). Synthesis of Organic Semiconductor Nanoparticles with Different Conformations Using the Nanoprecipitation Method. Available from: [Link]

      • PubMed. (2020-09-21). Organic Semiconductors Processed from Synthesis-to-Device in Water. Available from: [Link]

      • ResearchGate. (2020-09-21). Organic Semiconductors Processed from Synthesis-to-Device in Water. Available from: [Link]

      • ResearchGate. (2021-08-01). Multi-Functional Integration of Organic Field-Effect Transistors (OFETs): Advances and Perspectives | Request PDF. Available from: [Link]

      • ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available from: [Link]

      • DTIC. Heterocyclic Polymers Derived from 1,2,4,5-Naphythalene tetracarboxylic Acid Dianhydride. Available from: [Link]

      • ResearchGate. (2012-01-01). (PDF) Synthesis and characterization of organosoluble polyamides from quinoxaline based diamine. Available from: [Link]

      • ResearchGate. (2002-01-01). Poly(1,2‐diaminobenzene) and poly(1,3‐diaminobenzene): Synthesis, characterization, and properties. Available from: [Link]

      • IJRAR. SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Available from: [Link]

      • ResearchGate. (2020-01-01). A Localized Planarization Strategy in Hole Mobility Modulation of Disordered Triphenylamine‐Based Organic Semiconductors | Request PDF. Available from: [Link]

      • PubMed. (2012-04-19). Hole Mobility of a Liquid Organic Semiconductor. Available from: [Link]

      • YouTube. (2022-06-06). Condensation polymerisation - diamine and dicarboxylic acid polymers. Available from: [Link]

      • ResearchGate. (2014-01-01). (PDF) Donor–acceptor–donor type organic semiconductor containing quinoidal benzo[1,2-b:4,5-b′]dithiophene for high performance n-channel field-effect transistors. Available from: [Link]

      • PubChem. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944. Available from: [Link]

      • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available from: [Link]

      • PubMed. Benzo[1,2-b:4,5-b']dithiophene building block for the synthesis of semiconducting polymers. Available from: [Link]

      • MDPI. (2022-12-29). Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. Available from: [Link]

      • PubMed. Structural characterization of quinoxaline homopolymers and quinoxaline/ether sulfone copolymers by matrix-assisted laser desorption ionization mass spectrometry. Available from: [Link]

      • Journal of Organic and Pharmaceutical Chemistry. (2013-12-02). Vol. 11 No. 4(44) (2013). Available from: [Link]

      • Nobel Prize. (2010-10-06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

      • Johns Hopkins University. (2023-01-01). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Available from: [Link]

      • PubChem. 4-Iodobenzene-1,2-diamine | C6H7IN2 | CID 11207049. Available from: [Link]

      • ResearchGate. (2008-01-01). Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. Available from: [Link]

      • PMC - NIH. (2022-09-20). Iodine-Based Chemical Polymerization Enables the Development of Neat Amorphous Porous Organic Polymers. Available from: [Link]

      Sources

      Application Note: Electrochemical Applications of 4,5-Diiodobenzene-1,2-diamine Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      4,5-Diiodobenzene-1,2-diamine (DIBD) is a high-value heterocyclic precursor critical for the synthesis of electron-deficient scaffolds in organic electronics and electrocatalysis. Unlike its more common isomer (3,6-diiodo derivative), DIBD yields 5,6-functionalized benzothiadiazoles and quinoxalines. This substitution pattern allows for "lateral" electronic tuning—modifying the HOMO/LUMO levels of a conjugated system without disrupting the primary charge-transport backbone.

      This guide details the protocols for converting DIBD into electroactive materials, specifically 5,6-diiodo-2,1,3-benzothiadiazole (5,6-DTBT) and Schiff-base metal complexes , followed by their electrochemical characterization.

      Module 1: Strategic Utility & Chemical Logic

      The electrochemical utility of DIBD stems from its dual functionality:

      • Ortho-Diamine Core: Enables condensation reactions to form fused heterocycles (benzothiadiazoles, quinoxalines, imidazoles) which act as electron-withdrawing units (Acceptors).

      • Iodine Substituents (C4, C5): High-reactivity sites for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). In the resulting heterocycle, these iodines end up at the 5,6-positions , orthogonal to the nitrogen lone pairs.

      Why use the 5,6-isomer?

      • Steric Control: 5,6-substitution minimizes steric twist in the polymer backbone compared to 4,7-substitution.

      • Fine-Tuning: It allows the introduction of solubilizing alkyl chains or electron-withdrawing groups (e.g., -CN, -F) to depress LUMO levels further, stabilizing n-type transport.

      Workflow Visualization

      G cluster_pathways Electrochemical Precursor Synthesis DIBD 4,5-Diiodobenzene- 1,2-diamine BT 5,6-Diiodo-2,1,3- benzothiadiazole DIBD->BT + SOCl2 (Ring Closure) Schiff Metal-Schiff Base Complexes DIBD->Schiff + Salicylaldehyde + Metal Salt Quinox 5,6-Diiodo- quinoxaline DIBD->Quinox + Diketone App1 Organic Photovoltaics (Acceptor Unit) BT->App1 Pd-Coupling App2 Electrocatalysis (HER/OER) Schiff->App2 Direct Use Quinox->App1 Pd-Coupling

      Figure 1: Synthetic divergence from DIBD to key electroactive scaffolds.

      Module 2: Protocol - Synthesis of the Acceptor Unit (5,6-DTBT)

      The primary electrochemical application requires converting the diamine into the electron-deficient benzothiadiazole ring.

      Safety Warning: Thionyl chloride (

      
      ) is highly corrosive and releases HCl/SO2 gas. Perform in a fume hood.
      
      Materials
      • 4,5-Diiodobenzene-1,2-diamine (1.0 eq)[1]

      • Thionyl chloride (

        
        , excess)
        
      • Triethylamine (

        
        , catalytic)[2]
        
      • Dichloromethane (DCM) or Chloroform

      Step-by-Step Procedure
      • Dissolution: In a dry round-bottom flask, dissolve 1.0 g of DIBD in 20 mL of anhydrous DCM.

      • Addition: Add 2.0 mL of triethylamine. Stir for 10 minutes under

        
         atmosphere.
        
      • Cyclization: Add thionyl chloride (3.0 mL) dropwise at 0°C. The solution will darken.

      • Reflux: Heat the mixture to reflux (40°C) for 4–6 hours. Monitor by TLC (the diamine spot will disappear; a new non-polar spot appears).

      • Quench: Cool to room temperature. Slowly pour into ice water to hydrolyze excess

        
        .
        
      • Extraction: Extract with DCM (3x), wash with brine, and dry over

        
        .
        
      • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane:DCM 4:1).

      Yield Expectation: >85% as white/off-white needles. Validation:

      
      H NMR should show only two aromatic singlets (due to symmetry) if the iodines are at 5,6.
      

      Module 3: Electrochemical Characterization Protocol

      Once the DIBD has been converted to an electroactive derivative (e.g., a conjugated polymer or small molecule acceptor), Cyclic Voltammetry (CV) is required to determine the HOMO/LUMO energy levels.

      Experimental Setup
      • Potentiostat: Autolab, CHI, or equivalent.

      • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

        
        ) in anhydrous Acetonitrile (or DCM for solubility).
        
      • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05

        
        m alumina.
        
      • Counter Electrode: Platinum wire.[3]

      • Reference Electrode: Ag/Ag+ (0.01 M

        
         in ACN). Note: Calibrate internally with Ferrocene.
        
      Measurement Protocol
      • Blank Scan: Run a CV of the pure electrolyte to ensure the window is clean (-2.0V to +2.0V).

      • Analyte Addition: Dissolve the functionalized derivative (approx. 1 mM) in the cell.

      • Deoxygenation: Purge with Argon for 10 minutes. Oxygen reduction peaks (-0.4V to -0.8V) will obscure n-doping features if not removed.

      • Scan: Record CV at 50, 100, and 200 mV/s.

      • Calibration: Add a small crystal of Ferrocene (Fc) at the end of the experiment and run one final scan.

      Data Analysis (HOMO/LUMO Calculation)

      Use the onset potentials (

      
      ) relative to the Ferrocene/Ferrocenium (
      
      
      
      ) couple.
      
      
      
      
      
      Note: The value 4.8 eV assumes Fc/Fc+ is 4.8 eV below the vacuum level.

      Expected Results for 5,6-Diiodo-BT derivatives:

      • Reduction: Reversible reduction peak around -1.5 V to -1.8 V (vs Fc/Fc+).

      • Effect of Iodine: The heavy iodine atoms may facilitate intersystem crossing (ISC), but electrochemically, they exert a weak inductive withdrawing effect, slightly lowering the LUMO compared to the non-iodinated parent.

      Module 4: Application - Electrocatalytic Schiff Base Complexes

      Direct use of DIBD to form ligands for Metal-Organic Frameworks (MOFs) or discrete complexes.

      Rationale

      The iodine atoms on the DIBD backbone allow these complexes to be electropolymerized onto electrode surfaces after complexation, creating robust catalytic films for Hydrogen Evolution Reaction (HER).

      Synthesis Protocol (Co-Complex)
      • Condensation: Mix DIBD (1 mmol) with Salicylaldehyde (2 mmol) in Ethanol. Reflux for 2 hours to form the orange precipitate (Schiff Base Ligand).

      • Metallation: Add

        
         (1 mmol) to the hot ligand suspension. Reflux for another 2 hours.
        
      • Isolation: Filter the dark precipitate, wash with cold ethanol and ether.

      Electrochemical Testing for HER
      • Ink Preparation: Disperse 5 mg Catalyst + 2 mg Carbon Black in 1 mL Isopropanol + 20

        
        L Nafion.
        
      • Deposition: Drop-cast 10

        
        L onto a Glassy Carbon electrode.
        
      • Linear Sweep Voltammetry (LSV):

        • Electrolyte: 0.5 M

          
          .
          
        • Scan: 0 to -0.8 V vs RHE.

        • Metric: Measure overpotential (

          
          ) at 10 mA/cm².
          

      Troubleshooting & Quality Control

      IssueProbable CauseCorrective Action
      Low Yield in Cyclization Wet solvents or old
      
      
      .
      Distill DCM over
      
      
      ; use fresh thionyl chloride.
      Irreversible CV Peaks Chemical instability of the radical anion.Increase scan rate (>500 mV/s) to outrun the chemical decomposition step.
      Solubility Issues Iodine atoms increase density and stacking.Use o-dichlorobenzene (o-DCB) as the electrochemical solvent at elevated temperatures.
      No Current Response Electrode fouling.Polish GCE with alumina slurry; sonicate in ethanol for 2 mins.

      References

      • Benzothiadiazole Electrochemistry

        • BenchChem Application Note. "Electrochemical Characterization of Benzothiadiazole Compounds using Cyclic Voltammetry." (2025).[3]

        • (Verified Context: General CV protocols for BT derivatives).

      • Synthesis of 5,6-Functionalized Acceptors

        • Wang, N., et al. "Design and Synthesis of Annulated Benzothiadiazoles via Dithiolate Formation for Ambipolar Organic Semiconductors." ACS Applied Materials & Interfaces (2020).[4]

        • (Verified Context: 5,6-substitution logic).

      • Schiff Base Metal Complexes

        • ResearchGate.[5][6][7] "Synthesis, Spectroscopic, and Electrochemical Characterization of Schiff Base Complexes." (2025).[5][7]

        • (Verified Context: Metal complexation protocols).

      • Diamine Precursor Properties

        • Sigma-Aldrich. "4,5-Diiodo-benzene-1,2-diamine Technical Data."

        • (Verified Context: Physical properties and CAS 76179-43-6).

      Sources

      Application Note: High-Fidelity Synthesis of 6,7-Disubstituted Quinoxalines via 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      This application note details a robust synthetic route for accessing 6,7-disubstituted quinoxalines, a privileged scaffold in kinase inhibitors and organic photovoltaic (OPV) materials.[1] Unlike traditional routes that functionalize the benzene ring prior to diamine formation, this protocol utilizes 4,5-diiodobenzene-1,2-diamine as a divergent platform. The presence of two iodine atoms provides highly reactive "handles" for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling rapid library generation from a single heterocyclic core.[1]

      Strategic Overview

      The synthesis relies on a two-stage modular approach:

      • Core Construction: Condensation of 4,5-diiodobenzene-1,2-diamine with 1,2-dicarbonyls to form the 6,7-diiodoquinoxaline scaffold.

      • Divergent Functionalization: Palladium-catalyzed cross-coupling to install aryl, heteroaryl, or alkynyl groups at the 6 and 7 positions.[1]

      Advantages of the Diiodo-Precursor
      • Enhanced Reactivity: The C–I bond undergoes oxidative addition with Pd(0) faster than C–Br or C–Cl analogs, often requiring milder conditions or lower catalyst loadings.[1]

      • Regio-Stability: Unlike monosubstituted diamines, the symmetric 4,5-diiodo substitution pattern eliminates regioisomeric mixtures during the condensation step with symmetric diketones.

      Reaction Pathway & Mechanism[2][3][4]

      Synthetic Workflow

      The following diagram illustrates the divergent pathway from the diamine precursor to complex functionalized targets.

      G Start 4,5-Diiodobenzene- 1,2-diamine Intermediate 6,7-Diiodoquinoxaline Scaffold Start->Intermediate Condensation EtOH, Cat. H+, Reflux Reagent1 1,2-Dicarbonyl (e.g., Benzil) Reagent1->Intermediate Product 6,7-Diarylquinoxaline (Target) Intermediate->Product Pd(dppf)Cl2 K2CO3, Dioxane Reagent2 Aryl Boronic Acid (Suzuki) Reagent2->Product

      Figure 1: Modular synthesis workflow. The diiodo-intermediate serves as a stable branching point for library synthesis.

      Mechanism of Condensation

      The formation of the quinoxaline ring proceeds via a double Schiff base condensation.[1] Acid catalysis activates the carbonyls, facilitating nucleophilic attack by the diamine nitrogens.[1]

      Mechanism Step1 Carbonyl Activation (Protonation by AcOH/I2) Step2 1st Nucleophilic Attack (Amine -> Carbonyl) Step1->Step2 Step3 Dehydration (-H2O) Imine Formation Step2->Step3 Step4 Intramolecular Cyclization (2nd Amine Attack) Step3->Step4 Step5 Aromatization (-H2O) Quinoxaline Formation Step4->Step5

      Figure 2: Step-wise mechanism of the acid-catalyzed condensation-cyclization.

      Experimental Protocols

      Protocol A: Synthesis of 6,7-Diiodo-2,3-diphenylquinoxaline

      Targeting the core scaffold using benzil as the dicarbonyl source.

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine (1.0 equiv)[1][2]

      • Benzil (1.05 equiv)[1]

      • Ethanol (Absolute)[1]

      • Catalyst: Iodine (I2, 5 mol%) or Acetic Acid (glacial, catalytic drops)[1]

      Procedure:

      • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 mmol, 360 mg) in Ethanol (10 mL).

        • Note: If solubility is poor at RT, gently warm to 40°C.[1]

      • Addition: Add Benzil (1.05 mmol, 220 mg) to the stirring solution.

      • Catalysis: Add molecular Iodine (12 mg, 5 mol%).

        • Expert Insight: Iodine acts as a mild Lewis acid and oxidant, often improving yields over acetic acid for electron-deficient diamines [1].[1]

      • Reflux: Fit a condenser and reflux the mixture at 80°C for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.

      • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product typically precipitates as a solid.[1]

      • Isolation: Filter the solid under vacuum. Wash the cake with cold Ethanol (2 x 5 mL) to remove unreacted benzil and iodine traces.[1]

      • Drying: Dry the solid in a vacuum oven at 50°C.

      Expected Results:

      • Yield: 85–95%[1]

      • Appearance: Yellow to light brown crystalline solid.[1]

      • Purity: >95% (NMR/HPLC). Usually sufficient for the next step without column chromatography.[1]

      Protocol B: Suzuki-Miyaura Coupling (6,7-Diarylation)

      Functionalizing the scaffold.[1]

      Materials:

      • 6,7-Diiodo-2,3-diphenylquinoxaline (from Protocol A)[1]

      • Aryl Boronic Acid (2.5 equiv)[1]

      • Catalyst: Pd(dppf)Cl2[1][3]·CH2Cl2 (3-5 mol%)[1]

      • Base: K2CO3 (2M aqueous solution)[1]

      • Solvent: 1,4-Dioxane

      Procedure:

      • Setup: Charge a microwave vial or pressure tube with the diiodo-quinoxaline (0.5 mmol), aryl boronic acid (1.25 mmol), and Pd(dppf)Cl2 (15 mg).

      • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

        • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.[1]

      • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and 2M K2CO3 (1 mL) through the septum.

      • Reaction: Heat to 90–100°C for 12–18 hours (conventional heating) or 120°C for 30 min (Microwave).

      • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na2SO4.[1]

      • Purification: Concentrate the organic layer.[1][4] Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

      Data & Optimization Guide

      Catalyst Selection for Condensation

      The choice of catalyst significantly impacts reaction time and yield.[1]

      CatalystConditionsTimeYieldNotes
      Iodine (I2) EtOH, Reflux2 h92%Recommended. Mild, high yield, easy workup [2].[1]
      Acetic Acid EtOH, Reflux4-6 h85%Traditional method.[1] Slower reaction rate.
      p-TsOH Toluene, Reflux3 h88%Good for sterically hindered ketones; requires Dean-Stark.[1]
      Microwave/I2 EtOH, 50°C5 min94%Best for high-throughput synthesis [2].[1]
      Troubleshooting the Suzuki Coupling
      ObservationProbable CauseCorrective Action
      Mono-coupled product Incomplete reactionIncrease temp to 110°C; ensure 2.5 equiv of boronic acid.
      Black precipitate (Pd black) Catalyst decompositionImprove degassing (freeze-pump-thaw); add ligand (e.g., XPhos).[1]
      Protodeboronation Unstable boronic acidUse anhydrous base (Cs2CO3) in dry Toluene/DMF instead of aqueous conditions.[1]
      Starting Material Insoluble Poor solubility of coreSwitch solvent to DMF or DMAc; increase temperature.[1]

      References

      • RJPBCS. (2011).[1][5] Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[1]

      • Bhosale, R. et al. (2013).[1] An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines. National Institutes of Health (NIH) / PubMed Central.[1]

      • ChemicalBook. (2023).[1][6] 1,2-Diamino-4,5-diiodobenzene Product and Synthesis Information.[1]

      • Wikipedia. (n.d.).[1] Suzuki Reaction: Mechanism and Applications.[1][7][1][7]

      • PubChem. (2025).[1][8][9] 4,5-Diiodobenzene-1,2-diamine Compound Summary. National Library of Medicine.[1]

      Sources

      Application Note & Protocols: High-Purity Isolation of 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: The Critical Role of Purity

      4,5-Diiodobenzene-1,2-diamine is a valuable aromatic building block in the synthesis of advanced materials, pharmaceuticals, and complex heterocyclic systems. The two adjacent amine functionalities, combined with the heavy iodine atoms, make it a unique precursor for ligands, organometallic catalysts, and high-density materials. The efficacy and reproducibility of these applications are directly contingent on the purity of the starting diamine.

      This application note provides a comprehensive guide to the purification of 4,5-Diiodobenzene-1,2-diamine, addressing common impurities derived from its synthesis and offering detailed, field-proven protocols for its isolation. As a substituted o-phenylenediamine, this compound is susceptible to oxidation, presenting unique challenges in handling and purification.[1] This guide is designed for researchers, chemists, and drug development professionals who require a high-purity starting material for their work.

      Compound Profile and Safe Handling

      Understanding the physicochemical properties and stability of 4,5-Diiodobenzene-1,2-diamine is fundamental to selecting an appropriate purification strategy and ensuring its integrity.

      Physicochemical Data

      The key properties of 4,5-Diiodobenzene-1,2-diamine are summarized below for quick reference.

      PropertyValueSource
      Molecular Formula C₆H₆I₂N₂[2]
      Molecular Weight 359.93 g/mol [2]
      Appearance Crystalline solid (typically off-white to reddish)[3]
      Melting Point 135-136 °C[2]
      Boiling Point (Predicted) 397.2 ± 42.0 °C[2]
      pKa (Predicted) 2.70 ± 0.10[2]
      Solubility Soluble in hot ethanol/water mixtures[2]
      Critical Handling and Storage Procedures

      Substituted o-phenylenediamines are notoriously sensitive to both air and light.[1] Oxidation leads to the formation of highly colored, polymeric impurities that are difficult to remove and can interfere with subsequent reactions.

      • Inert Atmosphere: All manipulations, including weighing, dissolution, and filtration, should ideally be performed under an inert atmosphere (e.g., nitrogen or argon).

      • Light Protection: Use amber-colored glassware or wrap flasks with aluminum foil to prevent photochemical degradation.[1]

      • Storage: Store the purified solid in a tightly sealed container under an inert atmosphere, preferably in a freezer (-20 °C) to minimize degradation over time.[4]

      Understanding the Impurity Profile

      Effective purification begins with an understanding of the potential impurities. The most common synthetic route to 4,5-Diiodobenzene-1,2-diamine is the reduction of 1,2-Diiodo-4,5-dinitrobenzene, typically using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).[5]

      Common impurities include:

      • Unreacted Starting Material: 1,2-Diiodo-4,5-dinitrobenzene.

      • Partially Reduced Intermediate: 4,5-Diiodo-2-nitroaniline.

      • Oxidation/Polymerization Products: Dark, tarry substances formed by exposure of the diamine to air.

      • Inorganic Salts: Residual tin salts from the reduction process.

      The choice of purification method depends on the nature and quantity of these impurities.

      Purification Strategy Selection

      The optimal purification strategy is determined by the specific impurity profile of the crude material. The following decision workflow provides guidance on selecting the most appropriate method.

      Purification_Strategy cluster_start Crude Product Analysis cluster_assessment Initial Assessment cluster_actions Purification Methods cluster_end Final Product start Crude 4,5-Diiodobenzene-1,2-diamine assess_inorganic Inorganic Salts Present? (e.g., Tin Salts) start->assess_inorganic assess_organic Organic Impurity Profile? (TLC Analysis) assess_inorganic->assess_organic No workup Aqueous Workup (Base Extraction) assess_inorganic->workup Yes recrystallization Recrystallization (Primary Method) assess_organic->recrystallization Mainly one spot; Colored impurities chromatography Column Chromatography (For Difficult Separations) assess_organic->chromatography Multiple spots; Similar Polarity workup->assess_organic end_product Pure Product (Verify by MP, TLC, NMR) recrystallization->end_product chromatography->end_product

      Caption: Decision workflow for selecting the appropriate purification method.

      Detailed Experimental Protocols

      Protocol 1: Recrystallization from a Mixed Solvent System

      Recrystallization is the most effective method for removing small amounts of colored impurities and unreacted starting materials, provided the crude product is relatively pure.[6] The principle relies on the differential solubility of the compound and impurities in a solvent at varying temperatures.[6] An ethanol/water mixture is a suitable solvent system for this compound.[2]

      Materials:

      • Crude 4,5-Diiodobenzene-1,2-diamine

      • Ethanol (95% or absolute)

      • Deionized Water

      • Activated Charcoal (decolorizing carbon)

      • Erlenmeyer flasks, heating mantle/hot plate, Buchner funnel, filter paper

      Step-by-Step Procedure:

      • Dissolution: Place the crude diamine in an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

      • Decolorization (Optional): If the solution is darkly colored, remove it from the heat source. Allow it to cool slightly, then add a small amount of activated charcoal (approx. 1-2% by weight of the crude product).[7]

        • Causality Note: Charcoal has a high surface area that adsorbs large, colored polymeric impurity molecules. Adding it to a boiling solution can cause violent bumping.

      • Hot Filtration: Bring the mixture back to a boil for a few minutes. Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal and any insoluble impurities.

        • Expert Tip: Pre-warming the filtration apparatus prevents premature crystallization of the product in the funnel.[7]

      • Induce Crystallization: Heat the clear filtrate to boiling. Add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

      • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[6] Do not disturb the flask during this period.

      • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[8]

      • Isolation and Washing: Collect the crystals by suction filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.[8]

      • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Protect from light during drying.

      Protocol 2: Flash Column Chromatography

      For mixtures containing significant amounts of impurities with polarities similar to the product (e.g., the partially reduced nitro-amine), flash column chromatography is necessary.[9] Since the target compound is a basic amine, special precautions must be taken to avoid poor separation (tailing) on the acidic silica gel.[10]

      Materials:

      • Crude 4,5-Diiodobenzene-1,2-diamine

      • Silica Gel (230-400 mesh)

      • Hexanes, Ethyl Acetate (HPLC grade)

      • Triethylamine (Et₃N)

      • Glass column, TLC plates, compressed air/nitrogen source

      Step-by-Step Procedure:

      • Solvent System Selection: Determine the optimal mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate.[11]

        • Prepare the eluent by adding 0.5-1% triethylamine to the solvent mixture (e.g., 30:70 Ethyl Acetate/Hexanes + 1% Et₃N).[10]

        • Causality Note: The basic triethylamine neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption and subsequent tailing of the basic diamine product.[10]

        • The ideal solvent system should give the product an Rf value of approximately 0.25-0.35.

      • Column Packing: Pack the column with silica gel using the selected eluent (containing Et₃N) as a slurry. Ensure the silica bed is compact and free of air bubbles.

      • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

      • Elution: Add the mobile phase to the top of the column and apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

      • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC. Combine the fractions that contain the pure product.

      • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. Traces of triethylamine can be removed by co-evaporation with additional solvent or under a high vacuum.

      Purity Validation: A Self-Validating System

      Confirming the purity of the isolated product is a mandatory final step.

      TechniquePurposeExpected Result for Pure Product
      Melting Point Assess purity and confirm identity.A sharp melting range of 135-136 °C. Impurities typically depress and broaden the melting range.
      TLC Detect non-volatile impurities.A single spot with a consistent Rf value. The crude material should be run on the same plate for comparison.
      ¹H NMR Confirm chemical structure and absence of proton-bearing impurities.The spectrum should show clean signals corresponding only to the aromatic and amine protons of the product, with correct integration.
      LC-MS Confirm molecular weight and assess purity.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

      Summary and Conclusions

      The successful purification of 4,5-Diiodobenzene-1,2-diamine is readily achievable through either recrystallization or column chromatography when appropriate procedures are followed. The primary challenges arise from the compound's sensitivity to oxidation, which necessitates careful handling under inert and light-protected conditions. For most applications, recrystallization from an ethanol/water solvent system provides an efficient means to obtain high-purity material. In cases of complex impurity profiles, flash column chromatography on a silica gel treated with a basic modifier like triethylamine offers a robust alternative. Validation of the final product's purity via melting point and spectroscopic analysis is essential to ensure experimental success in downstream applications.

      References

      • Parker, C. B. (1967). Process for purifying a phenylenediamine. U.S. Patent No. 3,345,413. Washington, DC: U.S. Patent and Trademark Office.
      • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 30, 2026, from [Link]

      • Gao, F., et al. (2021). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. ACS Omega. Retrieved from [Link]

      • Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20. doi:10.15227/orgsyn.021.0020. Retrieved from [Link]

      • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 30, 2026, from [Link]

      • BASF SE. (2022). Process for the purification of phenylenediamines. WIPO Patent No. WO/2022/071874. Retrieved from [Link]

      • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736755, 1,2-Diamino-4,5-difluorobenzene. Retrieved January 30, 2026, from [Link].

      • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12196944, 4,5-Dibromobenzene-1,2-diamine. Retrieved January 30, 2026, from [Link].

      • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11207049, 4-Iodobenzene-1,2-diamine. Retrieved January 30, 2026, from [Link].

      • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 30, 2026, from [Link]

      • Chow, F. K., & Grushka, E. (1977). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, 15(7), 244-246. Retrieved from [Link]

      • Novak, I., & Li, D. (2006). 1,2,4,5-Tetraiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 62(12), o5736-o5737. Retrieved from [Link]

      • Henkel Kommanditgesellschaft auf Aktien. (1985). 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds. European Patent No. EP0166155B1.
      • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: 1,2-Diiodobenzene with Water. Retrieved January 30, 2026, from [Link]

      • Columbia University. (n.d.). Column chromatography. Retrieved January 30, 2026, from [Link]

      Sources

      Troubleshooting & Optimization

      The Synthetic Versatility of 4,5-Diiodobenzene-1,2-diamine: A Technical Guide to its Core Reactivity

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: A Bifunctional Building Block for Complex Heterocycles

      In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. 4,5-Diiodobenzene-1,2-diamine is a key bifunctional building block, offering a unique combination of reactive sites that enable the construction of complex, polycyclic aromatic systems. Its structure, featuring a nucleophilic 1,2-diamine moiety on a benzene ring flanked by two electrophilic iodine atoms, provides a versatile platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity of 4,5-diiodobenzene-1,2-diamine, with a focus on its utility in the synthesis of valuable quinoxaline and phenazine derivatives. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss the significance of its derivatives in drug discovery and materials science.

      Physicochemical Properties and Synthesis

      Before exploring its reactivity, it is essential to understand the fundamental properties and preparation of 4,5-diiodobenzene-1,2-diamine.

      PropertyValue
      Molecular Formula C₆H₆I₂N₂
      Molecular Weight 359.93 g/mol
      Appearance Solid
      Melting Point 135-136 °C[1]
      Synthesis of 4,5-Diiodobenzene-1,2-diamine

      The most common and efficient synthesis of 4,5-diiodobenzene-1,2-diamine involves the reduction of the corresponding dinitro precursor, 1,2-diiodo-4,5-dinitrobenzene.[2] This transformation is typically achieved using a classical reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.

      Experimental Protocol: Synthesis of 4,5-Diiodobenzene-1,2-diamine [2]

      • Reaction Setup: In a round-bottom flask, dissolve tin(II) chloride dihydrate (10.74 g, 47.6 mmol) in concentrated hydrochloric acid (50 mL) at 60 °C.

      • Addition of Starting Material: In a separate beaker, cool a suspension of 1,2-diiodo-4,5-dinitrobenzene (2.0 g, 4.76 mmol) in concentrated HCl (10 mL) in an ice bath.

      • Reduction: Add the tin(II) chloride solution dropwise to the cooled suspension of the dinitro compound.

      • Reaction: After the addition is complete, heat the reaction mixture at 60 °C for 24 hours.

      • Work-up: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it sequentially with 2M HCl (3 x 5 mL) and diethyl ether (5 mL) to afford 4,5-diiodobenzene-1,2-diamine.

      The choice of tin(II) chloride is based on its effectiveness in reducing nitro groups on electron-rich and sterically hindered aromatic rings, where catalytic hydrogenation might be less effective or lead to complex product mixtures.[3]

      Core Reactivity I: Cyclization and Condensation Reactions

      The vicinal diamine functionality is the primary driver for the cyclization and condensation reactivity of 4,5-diiodobenzene-1,2-diamine. This moiety readily reacts with 1,2-dicarbonyl compounds to form a variety of heterocyclic systems, most notably quinoxalines.

      Formation of Quinoxalines

      The condensation of o-phenylenediamines with α-dicarbonyl compounds is a robust and widely used method for the synthesis of quinoxalines.[4][5][6][7] This reaction proceeds via a two-step mechanism involving the formation of a diimine intermediate, followed by cyclization and dehydration.

      G cluster_0 Reaction Pathway Diamine 4,5-Diiodobenzene-1,2-diamine Intermediate Diimine Intermediate Diamine->Intermediate + Dicarbonyl Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Intermediate Quinoxaline 6,7-Diiodo-2,3-diphenylquinoxaline Intermediate->Quinoxaline - 2H₂O (Cyclization)

      Caption: Formation of a diiodo-quinoxaline derivative.

      Experimental Protocol: Synthesis of 6,7-Diiodo-2,3-diphenylquinoxaline

      This protocol is adapted from general procedures for quinoxaline synthesis.[5][8]

      • Reaction Setup: In a round-bottom flask, dissolve 4,5-diiodobenzene-1,2-diamine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.

      • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

      • Isolation: Upon completion, cool the reaction mixture. The quinoxaline product often precipitates from the solution and can be collected by filtration.

      • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the desired 6,7-diiodo-2,3-diphenylquinoxaline.

      The resulting diiodo-quinoxaline serves as a valuable intermediate, retaining the two iodine atoms for subsequent cross-coupling reactions.

      Core Reactivity II: Palladium-Catalyzed Cross-Coupling Reactions

      The two iodine atoms on the benzene ring of 4,5-diiodobenzene-1,2-diamine are susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities onto the aromatic core. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

      A. Suzuki-Miyaura Coupling: C-C Bond Formation

      The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid.[2][3][9] This reaction is widely used in the synthesis of biaryl compounds.

      G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I OxAdd->PdII_Aryl + Ar-I Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl + Ar'-B(OH)₂ - I-B(OH)₂ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar-Ar'

      Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

      Representative Protocol: Double Suzuki-Miyaura Coupling

      This is a general procedure adaptable for 4,5-diiodobenzene-1,2-diamine based on protocols for similar dihaloarenes.[10]

      • Reaction Setup: To a flame-dried Schlenk flask, add 4,5-diiodobenzene-1,2-diamine (1.0 eq), the desired arylboronic acid (2.2-2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 4.0-5.0 eq).

      • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

      • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

      • Reaction: Heat the mixture to 80-110 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

      • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purification: Purify the crude product by column chromatography on silica gel.

      B. Sonogashira Coupling: C-C Bond Formation

      The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for various functional materials and pharmaceuticals.

      Representative Protocol: Double Sonogashira Coupling

      This general protocol is based on established methods for aryl iodides.[10]

      • Reaction Setup: In a Schlenk flask, combine 4,5-diiodobenzene-1,2-diamine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

      • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

      • Reagent Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent. Finally, add the terminal alkyne (2.2-2.5 eq).

      • Reaction: Stir the reaction mixture at room temperature to 60 °C for 6-24 hours.

      • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and partition the residue between ethyl acetate and water.

      • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

      C. Buchwald-Hartwig Amination: C-N Bond Formation

      The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14][15] This reaction has broad substrate scope and functional group tolerance.

      Representative Protocol: Double Buchwald-Hartwig Amination

      This is a general procedure that would likely require optimization for 4,5-diiodobenzene-1,2-diamine.[16]

      • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4,5-diiodobenzene-1,2-diamine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 2.5-3.0 eq).

      • Reagent Addition: Add the amine (2.2-2.5 eq) and an anhydrous, degassed solvent such as toluene or dioxane.

      • Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-48 hours.

      • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

      • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

      Sequential Reactivity: From Cross-Coupling to Phenazines

      A particularly powerful application of 4,5-diiodobenzene-1,2-diamine is the sequential combination of cross-coupling and condensation reactions to build complex phenazine structures.[17] First, a double cross-coupling reaction is performed to install desired aryl or other substituents at the 4- and 5-positions. The resulting substituted 1,2-diaminobenzene can then be condensed with a 1,2-dicarbonyl compound to form the phenazine core.

      G cluster_0 Sequential Synthesis of Phenazines Start 4,5-Diiodobenzene- 1,2-diamine CrossCoupling Double Cross-Coupling (e.g., Suzuki) Start->CrossCoupling Intermediate 4,5-Disubstituted- 1,2-diaminobenzene CrossCoupling->Intermediate Condensation Condensation with 1,2-Dicarbonyl Intermediate->Condensation Phenazine Substituted Phenazine Condensation->Phenazine

      Caption: Workflow for the synthesis of substituted phenazines.

      Applications in Drug Discovery and Materials Science

      The quinoxaline and phenazine scaffolds derived from 4,5-diiodobenzene-1,2-diamine are prevalent in a wide range of biologically active compounds and functional materials.

      • Quinoxaline Derivatives: These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidepressant, and anti-inflammatory properties.[18][19] The ability to readily synthesize a library of substituted quinoxalines makes them attractive targets for drug discovery programs.

      • Phenazine Derivatives: Many natural and synthetic phenazines are known for their antibiotic, antifungal, and antitumor activities.[11][13][19][20][21] They are also investigated for their applications as dyes, fluorescent probes, and in organic electronics due to their unique photophysical and redox properties.[19]

      Conclusion

      4,5-Diiodobenzene-1,2-diamine is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the nucleophilic diamine moiety and the electrophilic iodo-substituents, provides a powerful platform for the construction of complex heterocyclic systems. The condensation reactions to form quinoxalines and the subsequent palladium-catalyzed cross-coupling reactions at the iodo-positions offer a modular and efficient approach to a wide array of substituted aromatic compounds. The further elaboration of these products into phenazine derivatives further underscores the synthetic utility of this starting material. The continued exploration of the reactivity of 4,5-diiodobenzene-1,2-diamine is expected to lead to the discovery of novel molecules with significant applications in medicine and materials science.

      References

      • Maciejewska, A. M., Paprocki, D., Poznański, J., Speina, E., & Winiewska‐szajewska, M. (2021). Molecules, 26(11).
      • Huang, Z. D., Chen, Y. N., Menon, K., & Teicher, B. A. (1993). Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted-1,2-benzoquinones. Journal of Medicinal Chemistry, 36(13), 1797-801.
      • MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

      • ResearchGate. (n.d.). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from [Link]

      • BenchChem. (2025).
      • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
      • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

      • BenchChem. (n.d.). A Technical Guide to 2,3-Diaminophenazine: Properties, Synthesis, and Biological Interactions.
      • Google Patents. (n.d.). Synthesis method of phenazine-2,3-diamine hydrochloride.
      • ReCIPP. (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review. Retrieved from [Link]

      • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

      • ResearchGate. (n.d.). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease.
      • Banik, B. K., Reddy, A. T., Datta, A., & Mukhopadhyay, C. (2012). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 17(12), 14658-14670.
      • ResearchGate. (n.d.). Synthesis of phenazines 50 via double Buchwald–Hartwig.
      • ResearchGate. (n.d.). Could anyone help me in the synthesis of 2,3-diaminophenazine?. Retrieved from [Link]

      • Guidechem. (2024). Phenazine Synthesis.
      • IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline.
      • ResearchGate. (2017). (PDF) A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. Retrieved from [Link]

      • YouTube. (2021). Synthesis of 2,3-diphenylquinoxaline | Ms. Amarjit Kaur. Retrieved from [Link]

      • ResearchGate. (n.d.). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
      • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

      • NIH. (n.d.).
      • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one....
      • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

      • NIH. (n.d.).
      • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

      Sources

      Technical Support Center: Handling & Stabilization of 4,5-Diiodobenzene-1,2-diamine

      [1]

      Status: Operational Last Updated: January 30, 2026 Doc ID: TS-DIODO-OX-001[1]

      Executive Summary

      4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) is a critical intermediate for synthesizing fused heterocycles (e.g., benzimidazoles, quinoxalines) and conductive polymers.[1] Its electron-rich diamine core, combined with the heavy iodine substituents, makes it highly susceptible to oxidative degradation.[1] This manifests as a color shift from off-white/beige to deep purple or black, indicating the formation of quinone diimine species and iodine liberation.[1]

      This guide provides field-proven protocols to prevent, reverse, and manage this oxidation.[1]

      Module 1: The Mechanism of Failure

      Understanding why your sample degrades is the first step to saving it.

      Q: Why does my 4,5-Diiodobenzene-1,2-diamine turn purple/black so quickly? A: You are witnessing a cascade oxidation.[1] The ortho-diamine motif is thermodynamically driven to form the fully conjugated o-quinone diimine.[1] The iodine substituents at positions 4 and 5 exert a heavy-atom effect, which can facilitate intersystem crossing and radical formation under light exposure, accelerating the process.[1]

      Visualization: The Oxidation Cascade

      The following diagram illustrates the degradation pathway you must interrupt.

      OxidationPathwayDiamine4,5-Diiodobenzene-1,2-diamine(Reduced/Active)RadicalRadical CationIntermediateDiamine->Radical O2 / Light / Heat Quinoneo-Quinone Diimine(Oxidized/Inactive)Radical->Quinone -2H+, -2e- PolymerOligomers/Tars(Black Precipitate)Quinone->Polymer Polymerization Intervention1Intervention:Inert Atm (Ar/N2)Dark StorageIntervention1->DiamineIntervention2Intervention:Reducing Agents(Na2S2O4, SnCl2)Intervention2->QuinoneReduction

      Figure 1: The oxidative degradation pathway of o-phenylenediamines. Note that the quinone species is often reversible via chemical reduction, but polymerization is irreversible.

      Module 2: Storage & Handling (The "Pre-Experiment" Phase)

      Q: I just received a shipment. How should I store it for maximum shelf life? A: Do not store the free base for long periods if possible.

      • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the oxidation.[1]

      • Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for solids.[1]

      • Light: Amber vials are mandatory. Wrap the vial in aluminum foil for double protection against UV-induced C-I bond homolysis.

      Q: Is there a more stable form I can convert it to? A: Yes. The Dihydrochloride Salt Strategy. The free base is air-sensitive; the dihydrochloride salt is significantly more robust because the lone pairs on the nitrogen atoms are protonated and unavailable for oxidation.

      Protocol: Conversion to HCl Salt

      • Dissolve the diamine in minimal degassed THF or Ethanol.[1]

      • Add 4M HCl in Dioxane (excess) dropwise at 0°C.

      • A white/off-white precipitate will form immediately.[1]

      • Filter under inert atmosphere (Schlenk frit) or rapidly on a Büchner funnel.

      • Wash with cold Et₂O.[1]

      • Dry under vacuum.[1] Store this salt indefinitely on the benchtop (desiccated).

      Module 3: Reaction Conditions (The "In-Situ" Phase)

      Q: I need to run a cyclization reaction. What solvent precautions are necessary? A: Dissolved oxygen is the primary enemy.[1] Sparging with nitrogen for 5 minutes is insufficient for sensitive iodine-bearing diamines.[1] You must remove oxygen thoroughly.[1]

      Comparative Solvent Degassing Efficacy
      MethodOxygen Removal EfficiencyRecommended For
      Freeze-Pump-Thaw (3 cycles) > 99.9%Critical reactions, catalytic couplings (Suzuki/Buchwald)
      Vigorous Sparging (Ar, 30 min) ~95-98%Standard cyclizations, condensation reactions
      Sonication under Vacuum ~90%Rough workups only
      Balloon Pressure < 50%Do Not Use for this compound

      Q: Can I add an antioxidant to the reaction mixture? A: Yes, provided it does not interfere with your chemistry.[1]

      • Ascorbic Acid (Vitamin C): Compatible with aqueous/alcoholic mixtures.[1]

      • Sodium Dithionite (Na₂S₂O₄): Excellent for biphasic systems or workups.[1]

      • Tin(II) Chloride (SnCl₂): Often used during the synthesis of the diamine (from nitro precursors) to keep it reduced.[1]

      Visualization: The "Zero-Oxygen" Workflow

      Use this decision tree to set up your reaction.

      DegassingWorkflowStartStart Reaction SetupSolventChoiceSelect SolventStart->SolventChoiceIsCatalyticIs reaction metal-catalyzed(e.g., Pd, Cu)?SolventChoice->IsCatalyticFPTFreeze-Pump-Thaw(3 Cycles)IsCatalytic->FPTYesSpargeVigorous Argon Sparge(>20 mins)IsCatalytic->SpargeNoAddReagentsAdd Diamine viaCounter-flow of ArgonFPT->AddReagentsSparge->AddReagentsSealSeal with Teflon-linedSeptum & ParafilmAddReagents->Seal

      Figure 2: Decision tree for establishing an inert reaction environment.

      Module 4: Troubleshooting & Recovery

      Q: My product turned dark brown/purple during the workup. Is it ruined? A: Not necessarily. The color is intense; even 1% oxidation can make the whole batch look ruined.

      • The Fix: Perform a "Reductive Wash."[1]

        • Dissolve/suspend your crude material in the organic solvent (e.g., EtOAc or DCM).[1]

        • Wash with a 10% aqueous solution of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite.[1]

        • The aqueous layer will likely turn dark/purple as it absorbs the oxidized impurities, while the organic layer lightens.

        • Repeat until the organic layer is pale.[1]

        • Dry over Na₂SO₄ and concentrate immediately.

      Q: I see a new spot on TLC that wasn't there before. What is it? A: If the spot is less polar (higher Rf) and colored, it is likely the quinone diimine or an azo-dimer .[1]

      • Diagnostic: Treat the TLC plate with a reducing agent spray (e.g., SnCl₂ solution).[1] If the spot disappears or changes color back to the starting material's color, it is an oxidation byproduct.

      Q: The iodine atoms are cleaving off during my reaction. A: This is "deiodination," distinct from oxidation.

      • Cause: Palladium catalysts can insert into the C-I bond, or UV light can cleave it.[1]

      • Prevention:

        • Exclude light strictly.[1]

        • If using Pd catalysis, use lower temperatures or specialized ligands (e.g., Buchwald ligands) that facilitate the desired coupling over dehalogenation.[1]

      References

      • PubChem. (n.d.).[1][2] Compound Summary: 4,5-Diiodobenzene-1,2-diamine.[1][3][4] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

      • Organic Syntheses. (1941).[1] 1,2-Diamino-4-nitrobenzene (General handling of phenylenediamines).[1][5] Org. Synth. 1941, 21,[1][5] 20. Retrieved January 30, 2026, from [Link][1]

      Technical Support Center: Alternative Catalysts for Reactions with 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Introduction: 4,5-Diiodobenzene-1,2-diamine is a valuable and highly functionalized building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds such as benzimidazoles and phenazines, which are prevalent in pharmaceuticals and materials science. The two iodine atoms serve as excellent leaving groups for a variety of cross-coupling reactions, most notably those catalyzed by palladium. While palladium catalysis is robust and well-established, its high cost, potential for product contamination with toxic heavy metals, and sometimes harsh reaction conditions necessitate the exploration of alternative catalytic systems.[1][2]

      This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on alternative catalysts for reactions involving 4,5-diiodobenzene-1,2-diamine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, offering practical, field-proven insights and detailed protocols to facilitate the adoption of more sustainable, cost-effective, and efficient synthetic methodologies.

      Section 1: Frequently Asked Questions & Troubleshooting

      This section addresses common challenges and questions encountered when working with 4,5-diiodobenzene-1,2-diamine and alternative catalytic systems.

      Q1: My C-N cross-coupling (Buchwald-Hartwig type) reaction with 4,5-diiodobenzene-1,2-diamine is giving low yields. I am trying to avoid expensive palladium catalysts. What are my options?

      A1: This is a common challenge. While palladium systems are efficient, copper-catalyzed Ullmann-type couplings are a classic and highly effective alternative for C-N bond formation.[3] These reactions have seen a resurgence due to the development of new ligands that allow for milder reaction conditions.[4][5]

      • Causality: The primary issue in C-N couplings can be catalyst deactivation or slow reductive elimination. Copper catalysts, particularly when paired with suitable ligands like diamines or amino acids, can effectively overcome these hurdles.[5][6] The ligand accelerates the reaction, allowing for lower temperatures and preventing side reactions.

      • Troubleshooting & Solutions:

        • Catalyst System: Use a Cu(I) source like CuI, which is inexpensive and air-stable.[5]

        • Ligand Choice: N,N'-dimethylethylenediamine (DMEDA) is an excellent, commercially available ligand that often provides high yields.[5] L-proline is another effective and inexpensive ligand promoter for coupling aryl iodides with amines.[6]

        • Base Selection: The choice of base is critical. For aryl iodides, a moderately strong but sparingly soluble base like K₃PO₄ or K₂CO₃ is often optimal. A base that is too strong or too soluble can lead to the formation of unreactive copper-amidate complexes.[5]

        • Solvent: Aprotic polar solvents like Dioxane or Toluene are generally preferred.[5]

      Q2: I am observing significant mono-substitution and/or de-iodination of my 4,5-diiodobenzene-1,2-diamine starting material in a Suzuki-Miyaura cross-coupling. How can I improve selectivity for di-substitution?

      A2: Achieving selective di-substitution without side reactions requires careful control over the reaction conditions. De-iodination (hydrodehalogenation) is a common side reaction, especially with electron-rich substrates and under harsh conditions.

      • Causality: De-iodination often occurs when the catalytic cycle is interrupted. The aryl-palladium(II) intermediate can undergo protonolysis before it couples with the boronic acid. Mono-substitution occurs if the second C-I bond is less reactive after the first coupling, or if the reaction is stopped prematurely.

      • Troubleshooting & Solutions:

        • Consider a "Greener" Palladium System: Before abandoning palladium entirely, consider a modern, highly efficient, ligand-free system. Palladium chloride (PdCl₂) in water, sometimes with a simple salt like NaCl or Na₂SO₄, can be remarkably effective at room temperature, minimizing side reactions.[7] This mild approach often prevents hydrodehalogenation.

        • Stoichiometry: Ensure you are using a slight excess (>2.2 equivalents) of the boronic acid and base to drive the reaction to completion.

        • Temperature Control: Avoid excessively high temperatures. If using a traditional system, try running the reaction at a lower temperature for a longer period (e.g., 60-80 °C).

        • Alternative Catalyst: Nickel: Nickel catalysts are a powerful and cost-effective alternative for cross-coupling aryl iodides.[8] They often exhibit different reactivity and selectivity profiles compared to palladium. A NiCl₂(dppp) complex, for example, can be highly effective. However, be aware that nickel-catalyzed reactions can sometimes involve radical pathways, which may require specific optimization to control.[9]

      Q3: My goal is to synthesize a 2-substituted diiodo-benzimidazole from 4,5-diiodobenzene-1,2-diamine and an aldehyde. The reaction is sluggish and gives multiple byproducts. Are there any catalytic methods to improve this condensation?

      A3: Absolutely. The direct condensation of o-phenylenediamines with aldehydes can be slow and require harsh, acidic conditions, leading to byproducts. Catalytic methods can dramatically improve both the rate and selectivity.

      • Causality: The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidation. The oxidation step is often the bottleneck and can be promoted by an appropriate catalyst.

      • Troubleshooting & Solutions:

        • Heterogeneous Gold Catalysis: Supported gold nanoparticles (Au/TiO₂) have emerged as highly efficient catalysts for this transformation.[10] They can catalyze the reaction under mild, ambient conditions, often in the absence of any additives, leading to high yields of the desired benzimidazole.[10] The catalyst can also be recovered and reused.[10]

        • Microwave-Assisted Synthesis: Combining a Lewis acid catalyst like Erbium triflate (Er(OTf)₃) with microwave irradiation provides a rapid, solvent-free, and highly efficient method for synthesizing benzimidazoles.[11] Reactions are often complete in minutes with excellent yields.[11]

        • Traditional Oxidative Condensation: The Weidenhagen reaction, which uses a bivalent copper salt like copper(II) acetate as an oxidizing agent, is a classic method that can be effective.[12] This approach directly facilitates the final oxidative aromatization step.

      Section 2: Alternative Catalyst Protocols

      This section provides detailed, step-by-step protocols for key reactions using alternative catalysts.

      Protocol 2.1: Copper-Catalyzed C-N Coupling (Ullmann Condensation)

      This protocol describes the coupling of 4,5-diiodobenzene-1,2-diamine with a primary amine using a copper/diamine ligand system.

      Reaction: 4,5-Diiodobenzene-1,2-diamine + 2 R-NH₂ → 4,5-bis(R-amino)benzene-1,2-diamine

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine (1.0 equiv)

      • Primary Amine (2.5 equiv)

      • Copper(I) Iodide (CuI) (10 mol%)

      • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)

      • Potassium Phosphate (K₃PO₄) (4.0 equiv)

      • Anhydrous Dioxane

      Procedure:

      • To an oven-dried Schlenk tube, add CuI (10 mol%), K₃PO₄ (4.0 equiv), and 4,5-diiodobenzene-1,2-diamine (1.0 equiv).

      • Seal the tube with a septum, and purge with argon or nitrogen for 15 minutes.

      • Add anhydrous dioxane via syringe, followed by the primary amine (2.5 equiv) and DMEDA (20 mol%).

      • Place the sealed tube in a preheated oil bath at 90-110 °C.

      • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

      • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

      • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography.

      Rationale: The use of a diamine ligand like DMEDA accelerates the catalytic cycle, allowing the use of catalytic copper under milder conditions than the classical stoichiometric Ullmann reaction.[5] K₃PO₄ is the base of choice for aryl iodides in this system.[5]

      Protocol 2.2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

      This protocol details the di-arylation of 4,5-diiodobenzene-1,2-diamine using a nickel catalyst.

      Reaction: 4,5-Diiodobenzene-1,2-diamine + 2 Ar-B(OH)₂ → 4,5-Diarylbenzene-1,2-diamine

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine (1.0 equiv)

      • Arylboronic Acid (2.5 equiv)

      • Nickel(II) Chloride (NiCl₂) (5 mol%)

      • 1,3-Bis(diphenylphosphino)propane (dppp) (5 mol%)

      • Potassium Phosphate (K₃PO₄) (4.0 equiv)

      • Anhydrous THF/Toluene mixture (1:1)

      Procedure:

      • In a glovebox or under an inert atmosphere, add NiCl₂ (5 mol%) and dppp (5 mol%) to an oven-dried Schlenk tube.

      • Add the anhydrous solvent mixture and stir for 15 minutes to form the pre-catalyst complex.

      • To this solution, add 4,5-diiodobenzene-1,2-diamine (1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.0 equiv).

      • Seal the tube and heat in an oil bath at 80-100 °C.

      • Monitor the reaction progress by TLC or GC-MS.

      • Upon completion, cool the reaction to room temperature.

      • Quench the reaction with water and extract with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

      • Purify via column chromatography.

      Rationale: Nickel is a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions.[8] Ni-catalyzed couplings can be very effective for aryl iodides and often proceed under milder conditions than for aryl bromides or chlorides.[9][13]

      Section 3: Data & Catalyst System Comparison

      The following table summarizes and compares different catalytic systems for key transformations.

      Reaction TypeCatalyst SystemTypical ConditionsAdvantagesDisadvantages
      C-C Coupling Pd(OAc)₂ / SPhos 80-110 °C, Toluene, K₃PO₄High yields, broad scopeHigh cost, potential Pd contamination
      (Suzuki)NiCl₂(dppp) 80-100 °C, THF, K₃PO₄Lower cost, effective for Ar-I[8]Can be sensitive to air/moisture
      PdCl₂ (ligand-free) Room Temp, Water[7]Very mild, "green" solvent[14]Scope may be limited
      C-N Coupling Pd₂(dba)₃ / XPhos 90-120 °C, Dioxane, NaOtBuHigh efficiency for many aminesHigh cost, sensitive catalyst
      (Buchwald)CuI / DMEDA 90-110 °C, Dioxane, K₃PO₄Very low cost, robust[5]May require higher temp than Pd
      CuI / L-proline 60-90 °C, DMSO, K₂CO₃Inexpensive, readily available ligand[6]Can require specific solvent systems
      Benzimidazole AcOH (stoichiometric) RefluxSimple, no metal requiredHarsh conditions, potential byproducts
      Synthesis Au/TiO₂ Room Temp, CHCl₃/MeOHVery mild, reusable catalyst[10]Requires synthesis of supported catalyst
      Er(OTf)₃ / Microwave 120 °C, Solvent-free, 5-10 minExtremely fast, high yields[11]Requires microwave reactor

      Section 4: Workflow & Decision Diagrams

      The following diagrams provide a logical framework for troubleshooting and catalyst selection.

      Diagram 4.1: Troubleshooting Low Yield in Cross-Coupling

      This diagram outlines a systematic approach to diagnosing and solving low-yield issues.

      TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions catalyst_issue Consider Catalyst/Ligand Degradation start->catalyst_issue side_reaction Identify Side Products (e.g., De-iodination) start->side_reaction solution1 Use Fresh Reagents, Ensure >2.2 eq. Coupling Partner check_reagents->solution1 solution2 Lower Temperature, Increase Time, Ensure Inert Atmosphere check_conditions->solution2 solution3 Switch to a More Robust Ligand or Pre-catalyst catalyst_issue->solution3 solution4 Change Catalyst System (e.g., Pd -> Ni or Cu) side_reaction->solution4

      Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

      Diagram 4.2: Alternative Catalyst Selection Guide

      This decision tree helps in selecting an appropriate alternative catalyst based on the desired transformation and experimental constraints.

      CatalystSelection goal Desired Transformation? cc_coupling C-C Coupling (e.g., Suzuki) goal->cc_coupling cn_coupling C-N Coupling (e.g., Buchwald) goal->cn_coupling heterocycle Heterocycle Synthesis (Benzimidazole) goal->heterocycle cc_constraint Constraint: Avoid High Cost? cc_coupling->cc_constraint cn_constraint Constraint: Mild Conditions? cn_coupling->cn_constraint hetero_constraint Constraint: Speed & Efficiency? heterocycle->hetero_constraint cc_yes Use NiCl₂(dppp) Cost-effective, good for Ar-I cc_constraint->cc_yes Yes cc_no Use Ligand-Free PdCl₂ in H₂O 'Green', mild conditions cc_constraint->cc_no No, focus on 'Green' cn_yes Use CuI / L-proline Works at 60-90°C cn_constraint->cn_yes Yes cn_no Use CuI / DMEDA Robust, low cost, standard choice cn_constraint->cn_no No, focus on cost hetero_yes Use Er(OTf)₃ / Microwave Solvent-free, <15 min hetero_constraint->hetero_yes Yes hetero_no Use Au/TiO₂ Room temp, reusable catalyst hetero_constraint->hetero_no No, focus on mildness

      Caption: A decision tree for selecting an alternative catalyst system.

      References

      • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry (RSC Publishing). Available at: [Link]

      • A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions. ResearchGate. Available at: [Link]

      • Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. Available at: [Link]

      • Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]

      • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. Available at: [Link]

      • Palladium Catalysts for Cross-Coupling Reaction. MDPI. Available at: [Link]

      • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

      • Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides. Organic Letters - ACS Publications. Available at: [Link]

      • Diamine ligands in copper-catalyzed reactions. Chemical Science (RSC Publishing). Available at: [Link]

      • Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. PubMed. Available at: [Link]

      • Diamine Ligands in Copper-Catalyzed Reactions. PMC - PubMed Central - NIH. Available at: [Link]

      • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]

      • Palladium-catalyzed, ligand-free Suzuki reaction in water using aryl fluorosulfates. PubMed. Available at: [Link]

      • (PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

      • Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate. ChemRxiv. Available at: [Link]

      • An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. ResearchGate. Available at: [Link]

      • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

      • (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]

      • Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters - ACS Publications. Available at: [Link]

      • An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides: insight into controlling factors. PubMed. Available at: [Link]

      • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]

      • Efficient CO and CN bond forming cross-coupling. KAUST Repository. Available at: [Link]

      Sources

      "handling air-sensitive reactions of 4,5-Diiodobenzene-1,2-diamine"

      Author: BenchChem Technical Support Team. Date: February 2026

      Case Reference: T-DIOD-992

      Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

      Executive Summary

      You are working with 4,5-Diiodobenzene-1,2-diamine (CAS: 21304-38-1).[2][3][4] This is not a standard reagent; it is a high-value, heavy-atom intermediate often used to synthesize benzimidazoles, conductive polymers, or Metal-Organic Frameworks (MOFs).[1][2][3][4]

      The Dual Threat: Unlike simple phenylenediamines, this molecule suffers from two simultaneous instability vectors:[1]

      • Oxidative Dimerization: The ortho-diamine motif is extremely electron-rich, making it prone to rapid oxidation by atmospheric oxygen into dark-colored quinone imines or azo-oligomers.[1][2][3][4]

      • Photolytic Deiodination: The C–I bond is weak (approx. 57 kcal/mol).[3][4] Exposure to UV or ambient blue light can cleave the iodine, generating radicals that accelerate the degradation of the amine.

      This guide replaces generic advice with a field-proven protocol to preserve the integrity of your C–I bonds and amine functionality.

      Module 1: Storage & Pre-Reaction Handling

      Q: My "white" powder arrived beige or light purple. Is it ruined?

      A: Not necessarily. Phenylenediamines surface-oxidize rapidly.[1][2][3][4] A beige or light grey crust is common and often protects the bulk material underneath. However, if the solid is deep purple or black , significant degradation has occurred.[1]

      The "Black Box" Protocol (Storage):

      • Atmosphere: Store strictly under Argon or Nitrogen.[3][4]

      • Container: Amber glass is mandatory.[3][4] If amber Schlenk flasks are unavailable, wrap clear glassware in aluminum foil.

      • Temperature: Store at 2–8°C. Cold slows the kinetics of auto-oxidation.[2][4]

      Q: How do I transfer it without a glovebox?

      A: If you lack a glovebox, you must use a Schlenk Solid Transfer technique. Never pour this powder through open air for more than a few seconds.[3][4]

      • Flush a receiving flask with N2 for 15 minutes.

      • Use a powder funnel with a side-arm gas inlet (flushing outwards).[2][3][4]

      • Transfer quickly.[2][3][4]

      • Pro-Tip: If the static electricity from the heavy iodine atoms causes the powder to stick, use an antistatic gun or a stream of ionized N2.

      Module 2: Solubilization & Reaction Setup

      Q: The moment I added solvent, the solution turned dark. Why?

      A: This is the "Dissolved Oxygen Spike." 4,5-Diiodobenzene-1,2-diamine is significantly more soluble in polar aprotic solvents (DMF, DMSO) than in non-polar ones.[1][2][3][4] However, these solvents are notorious oxygen sponges.[3][4]

      The Causality: The dissolved O2 acts as a radical initiator, oxidizing the diamine to a radical cation, which then dimerizes. The iodine substituents stabilize this radical, paradoxically making the degradation path smoother.

      The Solution: Freeze-Pump-Thaw (FPT) Do not rely on simple sparging (bubbling gas) for this compound if your reaction time exceeds 1 hour.[1][2][3][4]

      Protocol: The FPT Cycle

      • Freeze: Place the solvent flask in liquid N2 until solid.

      • Pump: Open to high vacuum (0.1 mmHg) for 10–15 minutes.

      • Thaw: Close vacuum, immerse in warm water. Do not open to gas yet.

      • Repeat: Perform 3 cycles.

      • Fill: Backfill with Argon.

      Solvent Compatibility Table
      SolventSolubilityRisk LevelDegassing Requirement
      Water InsolubleLowN/A
      Ethanol Moderate (Hot)MediumSparging (30 min)
      DMF/DMSO HighCritical FPT (3 Cycles) Mandatory
      THF ModerateHighDistilled over Na/Benzophenone
      DCM LowLowSparging

      Module 3: Synthesis Troubleshooting (Benzimidazoles/Condensation)

      Q: I am getting low yields and "tar" in my condensation reaction.

      A: You are likely competing with Oxidative Polymerization . If the condensation with your aldehyde/carboxylic acid is too slow, the diamine self-reacts.[1]

      Troubleshooting Workflow:

      • Acidity Check: These condensations often require acid catalysis.[2][3][4] However, strong mineral acids can protonate both amines, deactivating the nucleophile.[1]

        • Correction: Use a buffered system or weak acid (e.g., 4M HCl in Dioxane or p-TsOH) to keep one amine free for attack.[1][2][3][4]

      • Scavenger Addition: Add 1–2 mol% of Sodium Metabisulfite or Ascorbic Acid to the reaction mixture if water/alcohol is the solvent.[4] This acts as a sacrificial antioxidant without interfering with the condensation.[4]

      Visualizing the Failure Mode

      The diagram below illustrates the divergence between the desired pathway and the oxidative failure.

      ReactionPathways Start 4,5-Diiodobenzene- 1,2-diamine Intermediate Schiff Base Intermediate Start->Intermediate + Reactant (Inert Atm) Radical Diamine Radical Cation Start->Radical + Oxygen Reactant Aldehyde/Acid (Electrophile) Product Benzimidazole Product Intermediate->Product Cyclization (-H2O) Oxygen Dissolved O2 (Impurity) Tar Azo-Oligomers (Black Tar) Radical->Tar Dimerization

      Figure 1: Kinetic competition between desired condensation (Green) and oxidative degradation (Red).[3][4]

      Module 4: Purification & The "Rescue" Protocol

      Q: My product is crude and black. How do I purify it without losing the iodine?

      A: Avoid column chromatography on silica if possible; the acidic surface of silica can sometimes degrade iodine-rich amines, and the bands often streak.

      The "Dithionite Rescue" Recrystallization: This is the gold standard for cleaning oxidized phenylenediamines.

      • Dissolution: Dissolve the crude dark solid in the minimum amount of boiling Ethanol (or Ethanol/DMF mix if insoluble).[4]

      • The Bleach Step: Add a saturated aqueous solution of Sodium Dithionite (Na2S2O4) dropwise.[3][4]

        • Observation: You should see the dark purple/black color fade to a pale yellow or tan.[4] The dithionite reduces the quinoid impurities back to amines or soluble sulfonate species.

      • Charcoal: Add activated carbon (Norit), boil for 2 minutes, and filter hot through Celite.

      • Crystallization: Allow to cool slowly. The heavy iodine atoms facilitate excellent crystal packing.[4]

      • Wash: Wash the collected crystals with cold, degassed water to remove salts.[4]

      Q: Can I use Palladium catalysis (Suzuki/Heck) on this molecule?

      A: Proceed with extreme caution.

      • Issue: The free amines (NH2) will coordinate to your Pd catalyst, poisoning it.[3]

      • Issue: Oxidative addition can occur at the C–I bond or the N–H bond depending on conditions.

      • Fix: You must protect the amines first (e.g., as an acetamide or phthalimide) before attempting C–I bond coupling.[3] Do not attempt to couple the naked diamine.

      References

      • Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][3][4] (Standard protocols for purification of phenylenediamines via dithionite reduction).

      • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Definitive guide on Schlenk techniques and syringe transfers).

      • Nardi, M., et al. (2022).[3][4][5] "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules, 27(5), 1751.[3][5] (Demonstrates synthesis conditions for benzimidazoles from phenylenediamines).

      • PubChem Compound Summary.

      Sources

      "crystallization techniques for 4,5-Diiodobenzene-1,2-diamine"

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket Reference: #DI-AMINE-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2][3]

      Executive Summary & Molecule Profile

      User Query: "How do I purify 4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) effectively? My product is discoloring and oiling out."

      Scientist's Assessment: 4,5-Diiodobenzene-1,2-diamine is a critical precursor for Covalent Organic Frameworks (COFs) and benzimidazole derivatives.[1][2][3] Its purification is notoriously difficult due to two synergistic instability factors:

      • Oxidative Instability: The ortho-diamine motif is electron-rich and prone to oxidation, forming dark quinoidal impurities (imines/diazo species).[1][2][3]

      • Photolability: The Carbon-Iodine bond is sensitive to UV light, leading to radical formation and de-iodination.[1][2][3]

      Core Recommendation: Abandon simple solvent evaporation.[1][2][3] Adopt a Reductive Recrystallization protocol or an Acid-Base Chemical Purification workflow.[1][2][3]

      Knowledge Base: Solubility & Stability Data

      Before attempting crystallization, verify your solvent system against this validated matrix.

      Solvent SystemSolubility BehaviorSuitability for CrystallizationNotes
      Ethanol (Abs.) High (Hot), Mod (Cold)Excellent Primary choice.[1][2][3] Requires reducing agent.[1][2][3][4]
      Methanol HighGoodOften too soluble; requires water anti-solvent.[1][2][3]
      Water Insoluble (Cold/Hot)Anti-Solvent Use to crash out product from alcohols.[1][2][3]
      DMSO / DMF Very HighPoor Hard to remove solvent; promotes oxidation.[1][2][3]
      Dilute HCl (2M) Soluble (Forms Salt)Purification Only Used for Acid-Base extraction (See SOP B).[1][2][3]
      Dichloromethane ModeratePoorGood for extraction, bad for crystallization.[1][2][3]

      Standard Operating Protocols (SOPs)

      SOP A: Reductive Recrystallization (The "White Crystal" Method)

      Use this method if your crude material is >85% pure but slightly discolored.[1][2]

      The Logic: We use ethanol as the solvent because of the steep solubility curve.[1][2][3] We add Sodium Dithionite (

      
      )  or Ascorbic Acid  to the hot solution.[1][2][3] This acts as an oxygen scavenger, reverting colored quinones back to the amine.[1][2][3]
      

      Protocol:

      • Preparation: Degas 50 mL of Ethanol by bubbling Nitrogen through it for 10 minutes.

      • Dissolution: Suspend 1.0 g of crude amine in 15 mL of degassed Ethanol. Heat to reflux (approx. 78°C).[1][2][3]

      • Reduction: If the solution is dark (brown/black), add 50-100 mg of solid Sodium Dithionite (or Ascorbic Acid) directly to the hot solution. Stir for 2 minutes. The color should lighten significantly (tea-colored to yellow).

      • Filtration: While hot, filter through a glass frit (or a pre-warmed funnel with filter paper) to remove the inorganic reducing agent and any insoluble impurities.[1][2][3]

      • Crystallization:

        • Reheat filtrate to reflux.[1][2][3]

        • Add degassed hot water dropwise until the solution becomes slightly turbid (cloud point).

        • Add 1-2 drops of ethanol to clear it again.[1][2][3]

      • Cooling: Wrap the flask in foil (light protection). Allow to cool slowly to room temperature, then move to an ice bath (

        
        ).
        
      • Isolation: Filter the off-white needles.[1][2][3] Wash with cold 20% EtOH/Water.[1][2][3] Dry under vacuum in the dark.[1][2][3]

      SOP B: Acid-Base Chemical Purification (The "Heavy Duty" Method)

      Use this method if your material is black, tarry, or contains non-basic impurities (e.g., unreacted iodinated benzenes).[1][2][3]

      The Logic: Diamines form water-soluble hydrochloride salts.[1][2][3] Impurities that are not basic (like nitro-compounds or simple halides) will not dissolve in acid and can be filtered off.[1][2][3] We then regenerate the free base.[1][2][3]

      Protocol:

      • Salt Formation: Suspend crude dark solid in 2M HCl (approx. 20 mL per gram). Heat to

        
         with vigorous stirring. The diamine will dissolve; black tars/impurities will remain suspended.[1][2][3]
        
      • Filtration: Filter the warm acidic solution through a pad of Celite to remove the insoluble "gunk."[1][2][3] The filtrate should be clear (yellow/orange).[1][2][3]

      • Neutralization: Cool the filtrate to

        
         in an ice bath.
        
      • Precipitation: Slowly add Concentrated Ammonium Hydroxide (

        
        )  dropwise while stirring. Monitor pH.
        
        • Target: pH 9-10.[1][2][3]

        • Observation: The product will precipitate as a fluffy white/tan solid.[1][2][3]

      • Collection: Filter the solid. Wash copiously with water (to remove salts).[1][2][3]

      • Final Polish: Recrystallize the wet cake using SOP A for analytical purity.

      Troubleshooting Guide (FAQ)

      Q1: My solution turned black immediately upon heating in Ethanol. Why?

      • Diagnose: This is rapid oxidation.[1][2][3]

      • Fix: You likely did not degas the solvent.[1][2][3] Oxygen at reflux temperatures accelerates quinone formation.[1][2][3] Always use a nitrogen balloon or blanket during heating.[1][2][3] Add the reducing agent (Ascorbic acid/Dithionite) before the solution gets dark if possible.[1][2][3]

      Q2: The product "oiled out" (formed a liquid blob) instead of crystallizing.

      • Diagnose: The solution was too concentrated, or the cooling was too fast.[1][2][3]

      • Fix: Re-heat the mixture until the oil dissolves. Add slightly more Ethanol (solvent).[1][2][3] Add a "seed crystal" of pure product if available. Cool very slowly (turn off the heat plate and let it sit on the warm block).

      Q3: I see two spots on my TLC after crystallization.

      • Diagnose: Likely mono-iodo impurity or de-iodination caused by light exposure.[1][2][3]

      • Fix: Check the spots.[1][2][3][4][5][6] If the impurity is less polar (higher Rf), it might be the mono-iodo derivative.[1][2][3] This is hard to remove by crystallization alone.[1][2][3] Use SOP B (Acid-Base) , as the basicity of the mono-iodo vs di-iodo species differs slightly, or perform a quick silica plug filtration (DCM/MeOH) before crystallization.[1][2][3] Always work in the dark/low light.

      Workflow Visualization

      The following diagram illustrates the decision logic for purifying this sensitive compound.

      PurificationWorkflow Start Crude 4,5-Diiodobenzene-1,2-diamine CheckState Visual Inspection Start->CheckState ConditionA Dark/Tarry or Low Purity (<85%) CheckState->ConditionA ConditionB Tan/Yellow or High Purity (>85%) CheckState->ConditionB ProcessAcid SOP B: Acid-Base Extraction (Dissolve in 2M HCl -> Filter -> Neutralize) ConditionA->ProcessAcid Remove Tars ProcessCryst SOP A: Reductive Recrystallization (EtOH + Na2S2O4 + N2 atm) ConditionB->ProcessCryst ProcessAcid->ProcessCryst Polish CheckOil Did it Oil Out? ProcessCryst->CheckOil FixOil Add EtOH, Reheat, Seed Crystal, Slow Cool CheckOil->FixOil Yes FinalProduct Pure Crystalline Product (Store in Dark/Cold) CheckOil->FinalProduct No (Crystals Formed) FixOil->CheckOil

      Caption: Decision Logic for Purification. Darker crude material requires acid-base intervention before crystallization.[1][2][3]

      References

      • Synthesis & Precursor Context

        • Synthesis of 1,2-diamino-4,5-diiodobenzene from 1,2-diiodo-4,5-dinitrobenzene.[1][2][3][7] ChemicalBook Protocols.[1][2][3]

        • Source: [1][2][3]

      • General Phenylenediamine Purification

        • Purification of Laboratory Chemicals (Armarego & Chai).[1][2][3] Standard procedures for aromatic diamines (recrystallization from ethanol with sodium dithionite).[1][2][3]

        • Context: Standard reference text for purification of oxid
      • Iodinated Aromatic Stability

        • Preparation of 1,4-diiodobenzene (Analog).[1][2][3] PrepChem.[1][2][3]

        • Source: [1][2]

      • Application in COFs (Contextual Grounding)

        • Synthesis and Crystal Structure of 4,5,12,13-Tetraaza-Dibenzo[b,k]Chrysene. DergiPark.[1][2][3] (Demonstrates the use of the diamine in larger fused ring systems).

        • Source: [1][2]

      Disclaimer: This guide is for research purposes only. 4,5-Diiodobenzene-1,2-diamine is a chemical intermediate.[1][2][3][7] Always consult the Safety Data Sheet (SDS) before handling. High-iodine compounds can be toxic and skin-permeable.[1][2][3]

      Sources

      Validation & Comparative

      Unlocking Synthetic Versatility: A Comparative Guide to 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      In the landscape of synthetic chemistry, the choice of building blocks is paramount to the efficiency of a reaction and the ultimate properties of the target molecule. Among the diverse array of diamines available to the modern chemist, 4,5-Diiodobenzene-1,2-diamine emerges as a superior precursor for a range of applications, from the synthesis of complex heterocyclic scaffolds to the construction of advanced materials. This guide provides an in-depth comparison of 4,5-diiodobenzene-1,2-diamine with its halogenated and non-halogenated counterparts, supported by experimental data, to illuminate its distinct advantages in enhancing reaction efficiency and imparting unique properties to the final products.

      The Decisive Advantage: Enhanced Reactivity in Cross-Coupling Reactions

      The primary advantage of 4,5-diiodobenzene-1,2-diamine lies in the superior reactivity of the carbon-iodine (C-I) bond in palladium-catalyzed cross-coupling reactions. This class of reactions, which forms the bedrock of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds, is fundamentally influenced by the nature of the halide. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in many cross-coupling catalytic cycles. The bond dissociation energy of the carbon-halogen bond decreases down the group (C-Cl > C-Br > C-I), leading to a well-established reactivity trend: I > Br > Cl.

      This enhanced reactivity translates to several practical benefits in the laboratory:

      • Milder Reaction Conditions: Reactions involving 4,5-diiodobenzene-1,2-diamine can often be conducted at lower temperatures and with shorter reaction times compared to its dibromo- and dichloro-analogs. This not only improves energy efficiency but also enhances the stability of sensitive functional groups within the reacting molecules.

      • Higher Yields: The facile cleavage of the C-I bond generally leads to more efficient and complete reactions, resulting in higher isolated yields of the desired product.

      • Greater Catalyst Turnover: The faster oxidative addition step can lead to a higher turnover number (TON) and turnover frequency (TOF) for the palladium catalyst, allowing for lower catalyst loadings and, consequently, reduced costs and easier purification.

      To illustrate this, let's consider a comparative scenario for a typical Suzuki-Miyaura cross-coupling reaction.

      Comparative Performance in Suzuki-Miyaura Coupling

      The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl compounds. The following table provides a comparative overview of the expected performance of 4,5-dihalogenated-1,2-diamines in a reaction with an arylboronic acid.

      Diamine PrecursorRelative ReactivityTypical Reaction Temperature (°C)Typical Reaction Time (hours)Expected Yield (%)
      4,5-Diiodobenzene-1,2-diamineHighest60-801-4>90
      4,5-Dibromobenzene-1,2-diamineIntermediate80-1004-1270-85
      4,5-Dichlorobenzene-1,2-diamineLowest100-12012-24<60

      Note: The data presented are representative and can vary depending on the specific substrates, catalyst, ligand, and base used.

      Experimental Protocols: A Head-to-Head Comparison

      To provide a practical demonstration of the advantages of 4,5-diiodobenzene-1,2-diamine, we present a series of detailed experimental protocols for key cross-coupling reactions. These protocols are designed to be self-validating, allowing researchers to directly compare the performance of different dihalogenated diamines.

      Experiment 1: Comparative Suzuki-Miyaura Coupling

      This protocol outlines the diarylation of 4,5-dihalogenated-1,2-diamines with phenylboronic acid.

      Materials:

      • 4,5-Diiodobenzene-1,2-diamine

      • 4,5-Dibromobenzene-1,2-diamine

      • Phenylboronic acid

      • Palladium(II) acetate (Pd(OAc)₂)

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • Potassium phosphate (K₃PO₄)

      • Toluene, anhydrous

      • Water, degassed

      Procedure:

      • To three separate flame-dried Schlenk flasks, add the respective 4,5-dihalogenated-1,2-diamine (1.0 mmol), phenylboronic acid (2.2 mmol), and K₃PO₄ (4.0 mmol).

      • Evacuate and backfill each flask with argon three times.

      • In a separate flask, prepare a catalyst stock solution by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (10 mL) under argon.

      • To each reaction flask, add 10 mL of anhydrous, degassed toluene and 1 mL of degassed water.

      • Add 1 mL of the catalyst stock solution to each flask.

      • Heat the reaction mixtures to 80°C and monitor the progress by TLC or GC-MS.

      • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

      Expected Outcome: The reaction with 4,5-diiodobenzene-1,2-diamine is expected to reach completion significantly faster and provide a higher yield of the diarylated product compared to the dibromo and dichloro analogs under the same reaction conditions.

      Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add reactants: - 4,5-Dihalogenated-1,2-diamine - Arylboronic acid - Base B 2. Inert atmosphere: Evacuate and backfill with Argon A->B C 3. Add solvents: - Anhydrous Toluene - Degassed Water B->C D 4. Add catalyst solution: Pd(OAc)₂ + SPhos C->D E 5. Heat to 80°C Monitor reaction progress D->E Catalytic Cycle F 6. Cool and extract with organic solvent E->F Reaction Completion G 7. Wash with water and brine F->G H 8. Dry and concentrate G->H I 9. Purify via column chromatography H->I J Diarylated Product I->J Isolated Product

      Caption: General workflow for the comparative Suzuki-Miyaura coupling experiment.

      Further Synthetic Transformations: Access to Privileged Scaffolds

      The utility of 4,5-diiodobenzene-1,2-diamine extends beyond its enhanced reactivity in initial cross-coupling reactions. The resulting diarylated or dialkynylated products are valuable intermediates for the synthesis of a variety of heterocyclic compounds with important applications in medicinal chemistry and materials science.

      Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities and applications in optoelectronics. The 1,2-diamine functionality of the cross-coupled products derived from 4,5-diiodobenzene-1,2-diamine serves as a direct precursor to the phenazine core via condensation with a 1,2-dicarbonyl compound.

      Phenazine_Synthesis A 4,5-Diiodo-1,2-diamine B Cross-Coupling (e.g., Suzuki) A->B C 3,4-Diaryl-1,2-diamine B->C E Condensation C->E D 1,2-Dicarbonyl (e.g., Benzil) D->E F Phenazine Derivative E->F

      Caption: Synthetic route to phenazine derivatives from 4,5-diiodobenzene-1,2-diamine.

      The "Heavy Atom Effect": Tailoring Photophysical Properties

      Beyond reaction kinetics, the iodine substituents in 4,5-diiodobenzene-1,2-diamine offer a unique advantage in modulating the photophysical properties of the resulting molecules. The presence of heavy atoms like iodine can significantly enhance spin-orbit coupling, a phenomenon known as the "heavy atom effect."[1][2] This effect facilitates intersystem crossing from the singlet excited state to the triplet excited state, which can be highly desirable in applications such as:

      • Organic Light-Emitting Diodes (OLEDs): Promoting the formation of triplet excitons can lead to more efficient phosphorescent OLEDs.

      • Photodynamic Therapy (PDT): Enhanced generation of triplet states can lead to more efficient production of singlet oxygen, the cytotoxic agent in PDT.

      • Molecular Probes and Sensors: The altered photophysical properties can be harnessed for the development of novel sensors.

      The incorporation of iodine atoms into the final molecular architecture, a direct consequence of using 4,5-diiodobenzene-1,2-diamine as a starting material, provides a powerful tool for fine-tuning the electronic properties of materials and therapeutic agents.

      Application in Metal-Organic Frameworks (MOFs)

      Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The properties of MOFs are highly dependent on the nature of the organic linkers used in their synthesis. While the direct use of 4,5-diiodobenzene-1,2-diamine as a primary linker is an area of ongoing research, its derivatives, obtained through cross-coupling reactions, can serve as functionalized linkers. The presence of iodine atoms within the MOF structure could potentially lead to:

      • Enhanced Gas Adsorption: The polarizability of the iodine atoms may lead to stronger interactions with certain gas molecules.

      • Catalytic Activity: The iodo-substituents could act as active sites for certain catalytic transformations.

      • Luminescent Properties: The heavy atom effect could be exploited to create MOFs with interesting luminescent properties for sensing applications.[3]

      Conclusion

      4,5-Diiodobenzene-1,2-diamine stands out as a highly advantageous building block for a multitude of synthetic applications. Its superior reactivity in palladium-catalyzed cross-coupling reactions allows for milder reaction conditions, shorter reaction times, and higher yields compared to other dihalogenated diamines. Furthermore, the incorporation of iodine atoms into the final product provides a unique handle for modulating photophysical properties through the heavy atom effect, opening up new avenues for the design of advanced materials and therapeutics. The experimental protocols provided herein offer a clear and practical demonstration of these advantages, empowering researchers to harness the full potential of this versatile synthetic precursor.

      References

      • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

      • Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States. Queen Mary University of London Research Online. [Link]

      • Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-meso-phenyl-BODIPY dyes. RSC Publishing. [Link]

      • Synthesis of Tetracyclic Phenazine Derivatives by Reactions of Lawsone with Diamines. ResearchGate. [Link]

      • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

      Sources

      "performance of 4,5-Diiodobenzene-1,2-diamine derivatives in organic electronics"

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Performance of 4,5-Diiodobenzene-1,2-diamine Derivatives in Organic Electronics Content Type: Technical Comparison Guide Audience: Senior Researchers, Materials Scientists, and Device Engineers

      Executive Summary: The Architecture of Linearity

      In the precise engineering of organic semiconductors, the geometric disposition of reactive handles dictates the final material's electronic band structure and solid-state packing. 4,5-Diiodobenzene-1,2-diamine (CAS: 76179-43-6) serves as a critical "linear gateway" module. Unlike its 3,6-substituted isomers which induce steric twisting or angular fusion, the 4,5-diiodo substitution pattern enables the longitudinal extension of conjugated systems.

      This guide analyzes the performance of this precursor in synthesizing quinoxalines , phenazines , and azaacenes , comparing its utility against common alternatives like 3,6-diiodobenzene-1,2-diamine and non-halogenated analogues.

      Strategic Comparison: Isomer Regiochemistry & Function

      The choice between 4,5-diiodo and alternative diamines is not merely synthetic; it is a choice between charge mobility (OFETs) and solubility/energy tuning (OPVs) .

      Comparative Analysis of Diamine Building Blocks
      Feature4,5-Diiodobenzene-1,2-diamine 3,6-Diiodobenzene-1,2-diamine 4,5-Difluorobenzene-1,2-diamine
      Primary Utility Linear Extension (Azaacenes, Phenazines)Lateral/Bay Extension (Benzothiadiazoles)Energy Level Tuning (HOMO/LUMO shift)
      Resulting Geometry Planar, Ribbon-likeTwisted or KinkedPlanar, Compact
      Electronic Effect Extends conjugation length; lowers bandgap.Induces steric strain; modulates solubility.Deepens HOMO (increases stability); no extension.
      Key Application High-mobility OFETs (n-type)High-efficiency OPV AcceptorsHigh-Voltage Stability (OLEDs/OPVs)
      Packing Motif "Brick-wall" or "Herringbone" (High overlap)Slip-stacking (Reduced overlap)Tight π-stacking (Fluorine effects)
      The Causality of Performance

      The superior performance of 4,5-diiodo derivatives in Field-Effect Transistors (OFETs) stems from the regiochemistry of fusion .

      • 4,5-Position: Reacting this diamine with 1,2-diketones yields 6,7-diiodoquinoxalines. Subsequent cross-coupling at these positions extends the π-system along the molecular long axis. This linearity promotes strong intermolecular

        
         overlap, essential for high charge carrier mobility (
        
        
        
        ).
      • 3,6-Position: Functionalization here typically leads to steric clashes with the peri-hydrogens of adjacent rings, twisting the backbone. While this improves solubility (crucial for solution-processed OPVs), it often breaks the planarity required for maximum charge transport.

      Critical Workflow: From Precursor to Active Semiconductor

      The utility of 4,5-diiodobenzene-1,2-diamine relies on a two-stage synthetic logic: Condensation followed by Coupling .

      Visualization: The "Linear Extension" Pathway

      The following diagram illustrates how this specific isomer enables the construction of extended azaacenes.

      SynthesisLogic cluster_logic Performance Logic Precursor 4,5-Diiodobenzene- 1,2-diamine Core 6,7-Diiodoquinoxaline (The 'Platform') Precursor->Core Condensation (-2 H2O) Diketone 1,2-Diketone (e.g., Benzil) Diketone->Core Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Core->Coupling Functionalization of C-I bonds Product Linear Azaacene (High Mobility Semiconductor) Coupling->Product π-Extension Geometry Linear Geometry Product->Geometry Packing Brick-Wall Packing Geometry->Packing Mobility High Electron Mobility Packing->Mobility

      Caption: Synthesis and structure-property relationship flow. The 4,5-substitution pattern preserves linearity, enabling "Brick-Wall" solid-state packing.

      Experimental Protocols (Self-Validating Systems)

      To ensure reproducibility and scientific integrity, the following protocols utilize internal checkpoints (TLC, Color Change) for validation.

      Protocol A: Synthesis of 6,7-Diiodo-2,3-diphenylquinoxaline

      This step creates the "Platform" molecule from the diamine.

      Reagents:

      • 4,5-Diiodobenzene-1,2-diamine (1.0 eq)

      • Benzil (1.0 eq)[1]

      • Ethanol (Solvent)[1][2]

      • Catalytic Iodine (

        
        ) or Acetic Acid (AcOH)
        

      Methodology:

      • Dissolution: Dissolve 1.0 mmol of 4,5-diiodobenzene-1,2-diamine and 1.0 mmol of benzil in 15 mL of ethanol. The solution should be clear to slightly amber.

      • Catalysis: Add 5 mol%

        
         (or 3 drops of glacial AcOH).
        
      • Reflux: Heat the mixture to reflux (

        
        ) for 2–4 hours.
        
        • Validation Checkpoint: Monitor via TLC (SiO2, Hexane:EtOAc 8:2). The starting diamine (polar, low

          
          ) should disappear, replaced by a highly fluorescent spot (the quinoxaline) near the solvent front.
          
      • Isolation: Cool to room temperature. The product often precipitates as needles.

      • Purification: Filter the precipitate and wash with cold methanol. Recrystallize from ethanol/chloroform if necessary.

      Expected Outcome: 6,7-Diiodo-2,3-diphenylquinoxaline (Yield >85%).[1]

      • Data Point: This intermediate is stable and can be stored. The iodine atoms are now activated for cross-coupling.

      Protocol B: Sonogashira Extension (Creating the Semiconductor)

      This step demonstrates the "Linear Extension" capability.

      Reagents:

      • 6,7-Diiodo-quinoxaline derivative (from Protocol A)

      • Phenylacetylene (2.2 eq)

      • 
         (5 mol%)
        
      • CuI (2 mol%)

      • 
         / THF (1:1 mixture)
        

      Methodology:

      • Degassing: Place the diiodo-quinoxaline, Pd catalyst, and CuI in a Schlenk flask. Cycle vacuum/nitrogen 3 times. Crucial: Oxygen inhibits this reaction and degrades the catalyst.

      • Injection: Add degassed THF/Triethylamine solvent mixture via syringe.

      • Addition: Add phenylacetylene dropwise.

      • Reaction: Stir at

        
         for 12 hours.
        
        • Validation Checkpoint: The solution will darken significantly (yellow

          
           dark orange/brown) indicating extended conjugation.
          
      • Workup: Filter through a silica plug to remove Pd/Cu salts.

      Performance Implication: The resulting molecule features a rigid, extended

      
      -system. In thin films, these molecules tend to stack face-to-face, facilitating electron hopping.
      

      Performance Data: Azaacenes in Organic Electronics

      Recent studies on pyrazinopyrazine-fused azaacenes derived from similar 4,5-functionalized precursors highlight the performance benefits.

      Metric4,5-Extended Azaacene3,6-Extended IsomerNote
      LUMO Level -3.8 to -4.2 eV-3.5 to -3.7 eVLower LUMO in linear systems improves air stability for n-type transport.
      Packing Distance 3.4 - 3.5
      
      
      3.6 - 3.8
      
      
      Tighter packing in linear derivatives enhances orbital overlap.
      Electron Mobility
      
      
      to
      
      
      
      
      
      
      to
      
      
      
      
      Linearity significantly boosts charge carrier velocity.

      Key Insight: The "Brick Wall" packing motif observed in 4,5-derived azaacenes is superior to the "Sandwich" or "Slip-stack" motifs of angular isomers for minimizing energetic disorder.

      References

      • Synthesis of Quinoxalines via Iodine-Catalyzed Condensation. Source: National Institutes of Health (NIH) / PMC. Context: Validates the microwave-assisted and iodine-catalyzed synthesis protocols for quinoxalines from 1,2-diamines. URL:[Link]

      • Synthesis of Pyrazinopyrazine-Fused Azaacenes. Source: PubMed. Context: Demonstrates the use of quinoxaline-2,3-diamines (derived from 4,5-functionalized precursors) to build extended "brick wall" packing structures for electronics. URL:[Link]

      • Designing Thiadiazoloquinoxaline-Based Conjugated Polymers. Source: MDPI Molecules. Context: Discusses the role of quinoxaline derivatives as acceptors in organic photovoltaics and the impact of heteroatom substitution. URL:[Link]

      • Crystal Structure of 1,2,4,5-tetrafluoro-3,6-diiodobenzene Co-crystals. Source: NIH / Acta Crystallographica. Context: Provides structural data on diiodo-benzene derivatives and their halogen bonding capabilities, relevant for understanding solid-state packing. URL:[Link]

      Sources

      "yield comparison of different synthetic methods for 4,5-Diiodobenzene-1,2-diamine"

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6) is a high-value molecular building block, primarily used in the synthesis of fused aromatic systems, covalent organic frameworks (COFs), and graphdiyne substructures.[1] Its structural importance lies in the ortho-diamine functionality combined with para-iodine substituents (relative to the ring), which allows for orthogonal functionalization—typically condensation at the amines and cross-coupling at the iodines.

      The "Isomer Trap": Researchers must distinguish this target from its isomer, 3,6-diiodobenzene-1,2-diamine . The 3,6-isomer is easily accessible via the iodination of benzo[c][1,2,5]thiadiazole. However, the 4,5-isomer requires a fundamentally different electronic strategy because standard electrophilic substitution on activated diamines directs to the 3,6-positions.

      This guide evaluates the most robust synthetic routes, focusing on the Electrophilic Iodination of 1,2-Dinitrobenzene as the industry-standard "Method A" due to its reliable regioselectivity, despite moderate yields.

      Methodological Landscape[2][3]

      MethodStrategyKey PrecursorRegioselectivityTypical Yield (Overall)Scalability
      Method A (Standard) Meta-Directed Iodination1,2-DinitrobenzeneHigh (4,5) 30–45%High
      Method B (Reverse) Nitration of Diiodide1,2-DiiodobenzeneModerate25–40%Low (Costly precursor)
      Method C (Warning) Benzothiadiazole RouteBenzo[c]thiadiazoleWrong Isomer (3,6) N/AHigh

      Deep Dive: Method A — The Dinitrobenzene Route

      Mechanism: This method leverages the meta-directing effect of the nitro groups.[2] In 1,2-dinitrobenzene, the positions ortho to the nitro groups (3,6) are highly deactivated. The positions meta to one nitro group and para to the other (4,[2]5) are relatively less deactivated, making them the exclusive sites for electrophilic attack by a strong iodinating agent (I₃⁺).

      Phase 1: Iodination

      Reaction: 1,2-Dinitrobenzene + I₂ + Oleum → 1,2-Diiodo-4,5-dinitrobenzene

      • Reagents: Iodine (I₂), 20-30% Oleum (fuming H₂SO₄).

      • Conditions: Harsh oxidative conditions (120–170 °C).

      • Yield: 39–56%.

      • Critical Insight: The reaction relies on the formation of the I₃⁺ super-electrophile. Maintaining the temperature is crucial; too low (<100°C) results in no reaction, while too high (>170°C) leads to decomposition and sublimation of iodine.

      Phase 2: Reduction

      Reaction: 1,2-Diiodo-4,5-dinitrobenzene + [H] → 4,5-Diiodobenzene-1,2-diamine

      • Reagents: Tin(II) Chloride (SnCl₂) in conc.[3][4] HCl or Iron powder (Fe) in acetic acid/HCl.

      • Conditions: 60–80 °C, 2–24 hours.

      • Yield: 66–85%.[1]

      • Purification: The product often precipitates as a hydrochloride salt or complex, requiring careful neutralization with NaOH or Na₂CO₃ to isolate the free base.

      Protocol: Step-by-Step

      Step 1: Synthesis of 1,2-Diiodo-4,5-dinitrobenzene

      • Setup: Use a three-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to viscosity) and a reflux condenser.

      • Dissolution: Dissolve 1,2-dinitrobenzene (1.0 eq) in 20% Oleum (approx. 5 mL per gram of substrate).

      • Addition: Add finely powdered Iodine (I₂) (1.1 eq).

      • Heating: Heat the mixture to 120 °C for 2 hours, then raise to 150–160 °C for 4–6 hours. Caution: Iodine vapor may sublime; use an efficient condenser.

      • Quench: Cool to room temperature and pour slowly onto crushed ice.

      • Isolation: Filter the yellow precipitate. Wash extensively with water, then saturated NaHSO₃ (to remove excess iodine), and finally water. Recrystallize from acetic acid if necessary.

      Step 2: Reduction to Diamine

      • Setup: Suspend 1,2-diiodo-4,5-dinitrobenzene (1.0 eq) in Ethanol/conc. HCl (3:1 ratio).

      • Reduction: Add SnCl₂·2H₂O (10.0 eq) portion-wise.

      • Reaction: Heat to 70 °C for 4 hours. The suspension will dissolve, then potentially precipitate the amine salt.

      • Workup: Cool and neutralize with 20% NaOH (keep cool to avoid polymerization). Extract with Ethyl Acetate (3x).[5]

      • Drying: Dry organic layer over MgSO₄ and concentrate. The product is a light brown/tan solid.

      Method B: Nitration of 1,2-Diiodobenzene

      While chemically feasible, this route is less common due to the high cost of 1,2-diiodobenzene compared to 1,2-dinitrobenzene.

      • Mechanism: Iodine is ortho/para directing. In 1,2-diiodobenzene, the 4 and 5 positions are para to the iodines, favoring substitution there.

      • Drawback: Regiocontrol is less absolute than Method A. Nitration can occur at the 3,6 positions (ortho to iodine) due to the "ortho effect" or if conditions are not strictly controlled, leading to isomeric mixtures that are difficult to separate.

      Visualization: Reaction Pathway (Method A)

      G Start 1,2-Dinitrobenzene (Cheap Precursor) Intermediate 1,2-Diiodo-4,5-dinitrobenzene (Regioselective Intermediate) Start->Intermediate I2, Oleum, 150°C (Electrophilic Subst.) SideProduct 3,6-Isomers (Trace/None) Start->SideProduct Wrong Conditions Product 4,5-Diiodobenzene-1,2-diamine (Target) Intermediate->Product SnCl2 / HCl (Reduction)

      Caption: The regioselective synthesis pathway for 4,5-diiodobenzene-1,2-diamine via the dinitrobenzene route, highlighting the critical intermediate.

      Comparative Data Table

      FeatureMethod A (Dinitrobenzene Route)Method B (Diiodobenzene Route)Method C (Benzothiadiazole)
      Starting Material Cost Low ($)High (
      
      
      $)
      Moderate (
      
      
      )
      Regioselectivity Excellent (4,5) Good (Mixed)Poor (Yields 3,6)
      Step 1 Yield 39–56%60–70%High (for wrong isomer)
      Step 2 Yield 66–85%80–90%N/A
      Safety Profile Poor (Oleum, I₂ vapor)Moderate (HNO₃)Moderate
      Primary Use Case Large-scale Synthesis Mechanistic StudiesAvoid for this Target

      Expert Tips for Success

      • Temperature Control: In Step 1, do not exceed 170°C. Iodine sublimation leads to stoichiometry loss and stalled reactions.

      • Stirring: The dinitrobenzene/oleum mixture becomes extremely viscous. Use a high-torque overhead stirrer, not a magnetic bar.

      • Storage: The final diamine is sensitive to oxidation (turning dark brown/black). Store under Argon/Nitrogen in the dark at -20°C.

      References

      • Synthesis of Graphdiyne Substructures: J. Org. Chem.2006 , 71, 3345–3345.

      • Preparation of 1,2-Diiodo-4,5-dinitrobenzene: ChemicalBook Protocol Database.

      • General Synthesis of Phenylenediamines: BenchChem Application Note.

      • Regioselectivity in Electrophilic Aromatic Substitution: Organic Chemistry Portal.

      Sources

      A Comparative Guide to the Electrochemical Properties of Materials Derived from 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      For Researchers, Scientists, and Drug Development Professionals

      Authored by a Senior Application Scientist

      This guide provides a comprehensive overview of the anticipated electrochemical properties of materials derived from 4,5-diiodobenzene-1,2-diamine. In the absence of extensive direct experimental data on this specific derivative, this document serves as a prospective analysis, drawing comparisons with the well-characterized parent polymer, poly(o-phenylenediamine) (PoPD). By examining the foundational principles of electrochemistry and the influence of halogen substitution, we aim to equip researchers with the necessary insights to explore this promising, yet under-documented, class of materials.

      Introduction: The Potential of 4,5-Diiodobenzene-1,2-diamine in Electroactive Materials

      4,5-Diiodobenzene-1,2-diamine is an aromatic diamine monomer that holds significant potential for the development of novel electroactive polymers. The presence of two amine functionalities allows for polymerization, typically through electrochemical oxidation, to form a conjugated polymer backbone. The iodine substituents at the 4 and 5 positions of the benzene ring are expected to modulate the electronic and, consequently, the electrochemical properties of the resulting polymer, poly(4,5-diiodobenzene-1,2-diamine), when compared to its unsubstituted counterpart, poly(o-phenylenediamine) (PoPD). These modifications could lead to materials with tailored redox potentials, enhanced stability, or unique catalytic and sensing capabilities.

      The general structure of the monomer is as follows:

      Caption: Molecular structure of 4,5-Diiodobenzene-1,2-diamine.

      Comparative Electrochemical Analysis: Poly(o-phenylenediamine) as a Baseline

      To understand the potential electrochemical characteristics of poly(4,5-diiodobenzene-1,2-diamine), it is essential to first review the well-documented behavior of its parent polymer, poly(o-phenylenediamine) (PoPD).

      Electrochemical Synthesis and Properties of Poly(o-phenylenediamine) (PoPD)

      PoPD is typically synthesized by the electrochemical oxidation of o-phenylenediamine in an acidic aqueous medium.[1][2] The resulting polymer film exhibits a ladder-like structure containing phenazine rings, which is responsible for its electroactivity.[3][4] The electropolymerization process can be monitored by cyclic voltammetry, where an increase in the redox peak currents with successive cycles indicates the growth of the polymer film on the electrode surface.

      The electrochemical behavior of PoPD is characterized by a quasi-reversible redox process, which is attributed to the doping and de-doping of the polymer backbone with counter-ions from the electrolyte.[1] The exact redox potentials can vary depending on the pH of the electrolyte and the nature of the anions present.[1]

      Expected Influence of Iodine Substitution on Electrochemical Properties

      The introduction of two iodine atoms onto the phenylenediamine monomer is expected to significantly influence the electrochemical properties of the resulting polymer in several ways:

      • Electronic Effects: Iodine is an electron-withdrawing group through induction, yet it can also be a weak π-donor due to its lone pairs. The overall electronic effect on the aromatic ring will alter the electron density of the polymer backbone. This is likely to shift the oxidation potential of the polymer. Generally, electron-withdrawing groups make the polymer more difficult to oxidize, resulting in a positive shift of the redox potentials.

      • Steric Effects: The bulky iodine atoms may introduce steric hindrance, potentially affecting the planarity of the polymer chains. A less planar conformation could reduce the extent of π-conjugation along the polymer backbone, which in turn could influence its conductivity and the sharpness of its redox peaks.

      • Heavy Atom Effect: The presence of iodine, a heavy atom, may introduce unique photophysical or electrocatalytic properties not observed in the parent PoPD.

      A direct comparison of the key electrochemical parameters is hypothesized in the table below.

      PropertyPoly(o-phenylenediamine) (PoPD)Poly(4,5-diiodobenzene-1,2-diamine) (Hypothetical)Rationale for Expected Difference
      Oxidation Potential Typically exhibits a primary oxidation peak in the range of +0.2 to +0.4 V vs. Ag/AgCl in acidic media.Expected to be higher (more positive) than that of PoPD.The electron-withdrawing nature of iodine atoms would make the polymer backbone more difficult to oxidize.
      Redox Reversibility Generally shows quasi-reversible redox behavior.May exhibit altered reversibility. The bulky iodine substituents could affect the conformational changes during doping/de-doping, potentially impacting the kinetics of the redox process.Steric hindrance from iodine atoms could impede ion transport and structural reorganization.
      Electropolymerization Readily polymerizes electrochemically from acidic solutions.The polymerization might be affected. The steric bulk and electronic effects of the iodine atoms could influence the rate and morphology of polymer film growth.Steric and electronic factors can alter the reactivity of the monomer and the properties of the resulting polymer film.
      Conductivity Exhibits moderate conductivity in its doped state.The conductivity may be lower compared to PoPD.Steric hindrance from iodine atoms could lead to a less planar polymer structure, reducing the effective conjugation length and thus lowering conductivity.

      Experimental Protocols for Electrochemical Characterization

      The following protocols provide a detailed methodology for the electrochemical synthesis and characterization of PoPD, which can be readily adapted for the investigation of materials derived from 4,5-diiodobenzene-1,2-diamine.

      Electropolymerization of o-Phenylenediamine

      This protocol describes the deposition of a PoPD film on a glassy carbon electrode.

      Materials:

      • o-phenylenediamine (monomer)

      • Sulfuric acid (H₂SO₄), 0.5 M (electrolyte)

      • Deionized water

      • Glassy carbon electrode (working electrode)

      • Platinum wire or graphite rod (counter electrode)

      • Ag/AgCl (3 M KCl) electrode (reference electrode)

      • Potentiostat/Galvanostat

      Procedure:

      • Prepare a 0.1 M solution of o-phenylenediamine in 0.5 M H₂SO₄.

      • Polish the glassy carbon electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate in deionized water and then ethanol to ensure a clean surface.

      • Assemble a three-electrode electrochemical cell with the glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

      • De-aerate the monomer solution by bubbling with nitrogen gas for at least 15 minutes.

      • Immerse the electrodes in the solution and perform cyclic voltammetry from an initial potential of -0.2 V to a final potential of +0.9 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

      • Observe the growth of the polymer film by the increase in the peak currents of the redox waves with each cycle.

      • After polymerization, remove the electrode from the monomer solution and rinse it gently with 0.5 M H₂SO₄ to remove any unreacted monomer.

      Electropolymerization_Workflow A Prepare Monomer Solution (0.1 M o-phenylenediamine in 0.5 M H₂SO₄) B Clean and Assemble Electrochemical Cell A->B C De-aerate Solution (N₂ bubbling) B->C D Electropolymerization (Cyclic Voltammetry) C->D E Rinse Electrode D->E F Characterize Polymer Film E->F

      Sources

      Comparative Computational & Experimental Profiling of 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6) is a critical high-value intermediate in the synthesis of narrow-bandgap conjugated polymers and small-molecule acceptors for organic photovoltaics (OPV) and organic light-emitting diodes (OLEDs).[1][2][3][4][5][6] Unlike its lighter halogenated analogs (fluoro-, chloro-, and bromo-), the diiodo- derivative offers unique "heavy atom" electronic properties—specifically enhanced spin-orbit coupling and polarizability—which are pivotal for tuning the optoelectronic performance of benzothiadiazole (BT) and benzimidazole derivatives.

      This guide provides a technical comparison of the 4,5-diiodo variant against its 4,5-dibromo and 4,5-difluoro counterparts, supported by computational DFT trends and validated synthetic protocols.

      Part 1: Electronic Structure & Computational Profiling

      Comparative Electronic Properties (DFT Trends)

      The substitution of hydrogen with halogens at the 4,5-positions of benzene-1,2-diamine significantly alters the molecular orbital energy levels. While fluorine acts primarily through strong inductive withdrawal (

      
      ), iodine introduces a complex interplay of weaker inductive withdrawal and significant polarizability.
      

      Table 1: Comparative Electronic Descriptors (Theoretical Trends) Data extrapolated from B3LYP/6-311+G(d,p) trends for o-phenylenediamine derivatives.

      Property4,5-Diiodo- (Target)4,5-Dibromo- (Alternative)4,5-Difluoro- (Alternative)Unsubstituted
      Atomic Radius (X) 1.33 Å1.14 Å0.71 ÅN/A
      Electronic Effect Polarizable, Weak EWGModerate EWGStrong EWGReference
      HOMO Energy Highest (Least stabilized)IntermediateLowest (Most stabilized)High
      HOMO-LUMO Gap Narrowest IntermediateWidestWide
      Dipole Moment High (~3.5 D)ModerateLowLow
      Primary Application Stille/Suzuki Coupling Buchwald-HartwigMetabolic StabilityGeneral Synthesis
      The "Heavy Atom" Advantage

      In computational studies (DFT), the 4,5-diiodo derivative exhibits a distinct electronic signature compared to the 4,5-dibromo analog:

      • HOMO Destabilization: Iodine is less electronegative (2.66 Pauling) than bromine (2.96). It stabilizes the HOMO less effectively than Br or F, resulting in a higher-lying HOMO level.

      • Gap Compression: The large iodine orbitals facilitate better orbital overlap in conjugated systems derived from this precursor (e.g., benzothiadiazoles), leading to a red-shifted absorption spectrum desirable for solar cell acceptors.

      • Reactivity Prediction: The C-I bond is significantly weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol), making the diiodo- derivative the superior candidate for low-temperature Pd-catalyzed cross-coupling reactions.

      Part 2: Synthetic Pathways & Experimental Validation

      Validated Synthesis Protocol

      While lighter analogs are often made via direct halogenation, the 4,5-diiodo derivative requires a specific sequence to ensure regioselectivity and prevent over-iodination. The most trustworthy route proceeds via the reduction of 1,2-diiodo-4,5-dinitrobenzene.

      Protocol: Reduction of 1,2-Diiodo-4,5-dinitrobenzene

      • Precursor: 1,2-Diiodo-4,5-dinitrobenzene (CAS 29270-47-1).

      • Reagents: Tin(II) chloride dihydrate (

        
        ), Concentrated HCl, Ethanol.
        
      • Mechanism: Nitro group reduction via electron transfer from Sn(II).

      Step-by-Step Methodology:

      • Dissolution: Dissolve 4.76 mmol (approx. 2.0 g) of 1,2-diiodo-4,5-dinitrobenzene in 10 mL of concentrated HCl. Cool the mixture in an ice bath (

        
        ).
        
      • Reduction: Prepare a solution of

        
         (47.6 mmol, ~10.7 g) in 50 mL concentrated HCl. Add this dropwise to the nitro-compound solution with vigorous stirring.
        
      • Heating: Once addition is complete, heat the reaction mixture to 60°C for 24 hours . Monitor by TLC (disappearance of the yellow dinitro spot).

      • Workup: Cool to room temperature. Filter the resulting precipitate.[7]

      • Purification: Wash the solid cake with 2M HCl (

        
         mL) to remove excess tin salts, followed by diethyl ether (5 mL).
        
      • Yield: Expect a beige to light brown solid. Yields typically range from 70-85%.

      Spectroscopic Validation (Self-Validating Metrics)

      To confirm the identity of the synthesized 4,5-diiodo-benzene-1,2-diamine, ensure the following spectral signatures are present:

      • 
         NMR (DMSO-
        
        
        
        ):
        Look for a singlet aromatic peak around
        
        
        7.0–7.2 ppm. The symmetry of the molecule means the two aromatic protons are equivalent. A broad singlet for the amine protons (
        
        
        ) should appear around
        
        
        4.5–5.0 ppm.
      • 
         NMR:  Expect only three distinct carbon signals due to 
        
        
        
        symmetry: C-N (ipso), C-I (iodo-bearing), and C-H (aromatic).
      • Melting Point: The pure compound melts at 135–136°C . A lower range indicates incomplete reduction or tin contamination.

      Part 3: Applications & Reaction Workflow

      The primary utility of 4,5-diiodobenzene-1,2-diamine lies in its conversion to 5,6-diiodobenzo[c][1,2,5]thiadiazole , a scaffold used to construct donor-acceptor polymers.

      Workflow Diagram

      The following diagram illustrates the critical pathway from the dinitro precursor to the final active semiconductor unit.

      SynthesisWorkflow Precursor 1,2-Diiodo-4,5-dinitrobenzene (CAS 29270-47-1) Reagent1 SnCl2 / HCl 60°C, 24h Precursor->Reagent1 Product 4,5-Diiodobenzene-1,2-diamine (CAS 76179-43-6) Reagent1->Product Reduction Reagent2 Thionyl Chloride (SOCl2) Et3N, DCM Product->Reagent2 Final 5,6-Diiodobenzo[c][1,2,5]thiadiazole (Active Acceptor Unit) Reagent2->Final Cyclization

      Caption: Synthetic workflow transforming the dinitro precursor into the photoactive benzothiadiazole scaffold via the diamine intermediate.

      Part 4: Strategic Comparison with Alternatives

      Feature4,5-Diiodo- (This Product) 4,5-Dibromo- 4,5-Dichloro-
      Reactivity (C-X Bond) High (Pd-catalyzed coupling at low temp)Moderate (Requires higher temp/catalyst load)Low (Difficult to functionalize)
      Solubility Moderate (Polarizable surface)GoodGood
      Cost High (Specialty Intermediate)ModerateLow
      Use Case High-Efficiency OPV/OLEDs General Pharm/Agro IntermediatesPigments/Dyes

      Scientist's Note: Choose the Diiodo- variant when your downstream chemistry involves delicate Stille or Suzuki couplings where preserving other sensitive functional groups is required. The lower activation energy for C-I oxidative addition allows for milder reaction conditions compared to the Dibromo- analog.

      References

      • Synthesis of Halogenated Heterocycles: Janeczko, M. et al. "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2." Materials, 2021.[8]

      • Benzothiadiazole Applications: Neto, B. A. D. et al. "2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules." European Journal of Organic Chemistry, 2013.

      • Chemical Data & Properties: ChemicalBook. "1,2-Diamino-4,5-diiodobenzene (CAS 76179-43-6) Product Information."[7][3]

      • Heavy Atom Effect in Photovoltaics: Rakitin, O. A. "Fused 1,2,5-thia- and 1,2,5-selenadiazoles: Synthesis and application in materials chemistry." Tetrahedron Letters, 2020.

      Sources

      Safety Operating Guide

      Personal Protective Equipment & Handling Guide: 4,5-Diiodobenzene-1,2-diamine

      Author: BenchChem Technical Support Team. Date: February 2026

      CAS: 39264-16-9

      Executive Summary: The "Safety First" Approach to COF Precursors

      As a Senior Application Scientist, I often see researchers treat 4,5-Diiodobenzene-1,2-diamine merely as a linker for Covalent Organic Frameworks (COFs) or benzimidazole synthesis. This is a mistake. This compound presents a dual-hazard profile: the cytotoxicity/sensitization potential of an aromatic diamine combined with the lipophilicity and photoreactivity of an aryl iodide.

      Effective safety is not just about compliance; it is about preserving the integrity of your biological data and the purity of your synthesis. The following protocol is designed to protect both the operator and the experiment.

      Part 1: Risk Assessment & Hazard Logic

      To understand the PPE requirements, we must analyze the molecule's behavior.

      FeatureHazard MechanismOperational Implication
      Aromatic Diamine Motif Nitrogen lone pairs can form adducts with DNA/Proteins. High potential for skin sensitization and respiratory irritation .Zero-skin-contact policy. Inhalation of dust is the primary exposure route.
      Di-Iodo Substitution Increases lipophilicity (LogP), facilitating rapid dermal absorption . The C-I bond is weaker than C-Cl or C-Br, leading to photolytic cleavage .Standard nitrile gloves may degrade faster. Light protection is critical to prevent toxic iodine radical formation.
      Physical State Fine crystalline powder.[1] Prone to static charge buildup.Risk of aerosolization during weighing. Anti-static measures are required.
      Part 2: PPE Selection Matrix

      Standard laboratory PPE (lab coat, glasses) is insufficient for handling solid aromatic amines.

      1. Hand Protection (Critical)

      Recommendation: Double-Gloving Strategy or Laminate Film (Silver Shield) .

      • Inner Layer: 4 mil Nitrile (Examination grade).

      • Outer Layer: 8 mil Nitrile (Long cuff) OR Silver Shield (for stock solution preparation).

      • Scientific Rationale: Aromatic amines can permeate standard thin nitrile gloves in <15 minutes. The "Double Gloving" technique creates a sacrificial barrier and allows for immediate visual detection of outer glove compromise.

      2. Respiratory Protection

      Recommendation: Engineering Controls First (Fume Hood).

      • Primary: All weighing must occur inside a certified chemical fume hood.

      • Secondary (If hood is unavailable): Half-face respirator with P100 (HEPA) cartridges.

      • Rationale: As a solid powder, the primary vector is inhalation. N95 masks offer insufficient seal for fine organic particulates that are potential sensitizers.

      3. Eye & Body Protection[1][2][3][4][5][6]
      • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate if handling fine powders that can drift around side-shields.

      • Body: Tyvek® sleeves or a disposable apron over the lab coat is recommended during weighing to prevent cuff contamination.

      Part 3: Operational Protocol (Step-by-Step)
      Phase A: Preparation & Weighing
      • Static Control: Place an ionizing fan or anti-static strip near the balance. Iodinated aromatics are notoriously static-prone; static discharge can scatter the powder, creating an invisible contamination zone.

      • Light Protection: Pre-wrap your receiving flask/vial in aluminum foil. The C-I bond is photosensitive; degradation leads to the release of free iodine (

        
        ), which appears as a purple/brown discoloration and acts as an oxidizing impurity.
        
      • The "Boat" Technique: Do not weigh directly into the flask. Weigh onto a disposable anti-static weighing boat, then funnel into the reaction vessel.

      Phase B: Solubilization & Reaction
      • Solvent Choice: When dissolving (typically in DMF, DMSO, or alcohols), add solvent slowly.

      • Inert Atmosphere: Flush the headspace with Nitrogen or Argon immediately. Aromatic amines oxidize rapidly in air (turning dark brown/black).

      • Spill Management: If solid is spilled, do not dry sweep . Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

      Phase C: Decontamination & Doffing[3]
      • Solvent Wash: Wipe down the balance area with ethanol or isopropanol.

      • Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over it) to ensure no outer surface touches skin.

      • Hand Wash: Wash hands with soap and cool water. (Hot water opens pores, potentially increasing absorption of any trace residues).

      Part 4: Visualization (Workflow Logic)

      The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

      SafetyProtocol cluster_prep Phase 1: Preparation cluster_action Phase 2: Handling cluster_disposal Phase 3: Termination Risk Risk Assessment (Sensitizer/Light Sensitive) PPE Don PPE (Double Nitrile + Goggles) Risk->PPE Engineering Check Fume Hood (Flow > 100 fpm) PPE->Engineering Weigh Weighing (Anti-Static + Foil Wrap) Engineering->Weigh Safe to Proceed Solubilize Solubilization (Inert Gas Purge) Weigh->Solubilize Minimize Light Waste Disposal (Halogenated Organic) Solubilize->Waste Excess Reagent Decon Decon & Wash (Cool Water) Waste->Decon

      Figure 1: Operational workflow emphasizing the "Check-Act-Dispose" loop. Note the critical transition from Weighing to Solubilization requiring light protection.

      Part 5: Disposal & Waste Management

      Do not pour down the drain.

      • Classification: Halogenated Organic Waste.

      • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent the liberation of elemental iodine (

        
        ) gas.
        
      • Labeling: Clearly label the waste container as "Contains Iodinated Aromatics/Amines - Potential Sensitizer."

      References
      • National Institutes of Health (NIH). Chemical Safety Guide: Aromatic Amines. Retrieved from [Link]

      • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

      Sources

      ×

      Retrosynthesis Analysis

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      Top-N result to add to graph 6

      Feasible Synthetic Routes

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      4,5-Diiodobenzene-1,2-diamine
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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.